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1-(5,7-Dichloro-2-benzofuranyl)ethanone Documentation Hub

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  • Product: 1-(5,7-Dichloro-2-benzofuranyl)ethanone
  • CAS: 7203-80-7

Core Science & Biosynthesis

Foundational

The Pharmacological Potential of 5,7-dichloro-2-acetylbenzofuran: A Technical Guide to its Predicted Biological Activities

For the attention of Researchers, Scientists, and Drug Development Professionals. Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry The benzofuran moiety, a heterocyclic compound form...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2] This privileged scaffold is prevalent in a wide array of natural products and synthetic compounds, demonstrating a remarkable spectrum of pharmacological properties.[1][3][4] The inherent versatility of the benzofuran nucleus allows for chemical modifications that can modulate its biological effects, making it a focal point for drug discovery and development.[3][5] Notable examples of benzofuran-containing drugs include the antiarrhythmic agent amiodarone and the photosensitizer angelicin, underscoring the clinical significance of this chemical class.[4][6][7] Derivatives of benzofuran have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][6][7][8][9] The substitution pattern on the benzofuran ring system plays a crucial role in defining the specific biological activity and potency of the resulting compounds.[3][4]

This technical guide provides a comprehensive review of the predicted biological activities of 5,7-dichloro-2-acetylbenzofuran , a specific derivative that holds significant therapeutic potential based on the well-established bioactivities of structurally related analogues. By examining the literature on halogenated and 2-acetylated benzofurans, we can project a strong likelihood of anticancer, antimicrobial, and anti-inflammatory properties for the title compound. This document will delve into the mechanistic underpinnings of these activities, present relevant quantitative data from analogous compounds, and provide detailed experimental protocols for the evaluation of 5,7-dichloro-2-acetylbenzofuran in various biological assays.

Predicted Biological Activities of 5,7-dichloro-2-acetylbenzofuran

Based on an extensive review of the literature, the biological activities of 5,7-dichloro-2-acetylbenzofuran can be logically inferred from its structural components: a benzofuran core, chloro-substituents at positions 5 and 7, and an acetyl group at position 2.

Anticancer Potential

The benzofuran scaffold is a common feature in many compounds with significant anticancer activity.[1][10][11] The presence of halogen atoms, particularly chlorine, on the benzofuran ring has been shown to enhance cytotoxic effects against various cancer cell lines.[10][12] Furthermore, the 2-acetylbenzofuran moiety serves as a key building block for the synthesis of various hybrid molecules with potent antiproliferative properties.[1]

Mechanisms of Action:

The anticancer effects of benzofuran derivatives are often multifaceted, targeting several key cellular pathways:

  • Induction of Apoptosis: Many benzofuran compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This can be initiated through the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of caspase cascades.[12][13]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism. Benzofuran derivatives have been observed to cause cell cycle arrest at different phases, such as G2/M or S phase, thereby inhibiting cancer cell proliferation.[12][13]

  • Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival and proliferation are often targeted. These include protein kinases like EGFR kinase and cyclin-dependent kinases (CDKs), as well as enzymes like tubulin.[1][11] For instance, some benzofuran derivatives have shown remarkable inhibitory activity against EGFR kinase, comparable to the reference drug gefitinib.[1]

Supporting Evidence from Analogs:

The following table summarizes the anticancer activity of structurally related benzofuran derivatives, providing a strong rationale for investigating 5,7-dichloro-2-acetylbenzofuran as a potential anticancer agent.

Compound/DerivativeCancer Cell Line(s)IC50/ActivityReference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung), HepG2 (Liver)Promising activity against A549; induced G2/M phase arrest in HepG2 cells.[12][12]
5-Chlorobenzofuran-2-carboxamide derivativesVarious tumor cellsAntiproliferative effects.[12][12]
Benzofuran-based hybridsHePG2, HCT-116, MCF-7, PC3, HeLaPromising antiproliferative activity; one derivative showed EGFR TK inhibitory activity with an IC50 of 0.93 μM.[1][1]
Benzofuran-2-carboxamide derivative (50g)HCT-116, HeLa, HepG2, A549IC50 values of 0.87, 0.73, 5.74, and 0.57 μM, respectively.[1][1]

Experimental Workflow for Anticancer Activity Screening:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action MTT MTT Assay (Cytotoxicity Screening) Trypan Trypan Blue Exclusion Assay (Viability & Proliferation) MTT->Trypan Confirm cytotoxicity ROS DCFH-DA Assay (ROS Generation) MTT->ROS Explore oxidative stress Annexin Annexin V/PI Staining (Apoptosis Assay) Trypan->Annexin Investigate cell death CellCycle Flow Cytometry (Cell Cycle Analysis) Trypan->CellCycle Analyze proliferation effects Caspase Caspase-Glo 3/7 Assay (Apoptosis Pathway) Annexin->Caspase Confirm apoptotic pathway Kinase Kinase Inhibition Assays (e.g., EGFR, CDK) Annexin->Kinase Identify molecular targets Tubulin Tubulin Polymerization Assay CellCycle->Tubulin Investigate mitotic effects

Caption: A streamlined workflow for the initial in vitro evaluation of the anticancer properties of a novel compound.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5,7-dichloro-2-acetylbenzofuran in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[5][14] The presence of an acetyl group at the 2-position is a common feature in many antimicrobial benzofurans.[14] Halogenation, particularly with chlorine, can also contribute to the antimicrobial efficacy of these compounds.

Potential Mechanisms of Action:

The antimicrobial action of benzofuran derivatives is thought to involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring may facilitate its interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some benzofuran analogs have been shown to inhibit the formation of biofilms by pathogenic bacteria.[15]

  • Enzyme Inhibition: Specific microbial enzymes essential for survival and replication can be targeted by benzofuran compounds.

Supporting Evidence from Analogs:

Compound/DerivativeMicroorganism(s)MIC/ActivityReference
Benzofuran derivative from Penicillium crustosumSalmonella typhimurium, Escherichia coli, Staphylococcus aureusMIC values of 12.5 µg/mL, 25 µg/mL, and 12.5 µg/mL, respectively.[16][16]
2-Arylbenzofurans from Morus speciesMethicillin-resistant Staphylococcus aureus (MRSA)Moderate antibacterial activity.[17][17]
Substituted benzofuran-2-carboxylate 1,2,3-triazolesAspergillus niger, Sclerotium rolfsii, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaModerate to good zone of inhibition.[2][2]

Experimental Workflow for Antimicrobial Screening:

G cluster_0 Primary Screening cluster_1 Further Characterization Disk Disk Diffusion Assay (Qualitative Screening) Broth Broth Microdilution Assay (MIC Determination) Disk->Broth Quantify activity MBC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Broth->MBC Determine cidality Biofilm Biofilm Inhibition Assay Broth->Biofilm Assess anti-biofilm potential

Caption: A systematic approach for evaluating the antimicrobial efficacy of a test compound.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of 5,7-dichloro-2-acetylbenzofuran in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Benzofuran derivatives have also been reported to possess significant anti-inflammatory properties.[9][16] The mechanism of action often involves the modulation of key inflammatory mediators.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Enzymes like cyclooxygenase-2 (COX-2) are key players in the inflammatory cascade. Benzofuran derivatives have been shown to inhibit COX-2 activity.[9]

  • Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Some benzofurans can inhibit the release of NO in stimulated macrophages.[16]

  • Modulation of Cytokine Secretion: Pro-inflammatory cytokines, such as interleukin-6 (IL-6), can be downregulated by certain benzofuran compounds.[12][13]

Supporting Evidence from Analogs:

Compound/DerivativeAssayActivityReference
Aza-benzofuran derivativesInhibition of nitric oxide release in LPS-stimulated RAW 264.7 macrophagesIC50 values of 17.31 µM and 16.5 µM for two different derivatives.[16][16]
Novel Benzofuran derivativesCarrageenan-induced rat paw edema (in vivo)Demonstrated anti-inflammatory activity.[9][9]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateIL-6 secretion in cancer cell linesDecreased IL-6 secretion.[12][13][12][13]

Experimental Workflow for Anti-inflammatory Screening:

G cluster_0 In Vitro Assays cluster_1 In Vivo Model NO Nitric Oxide (NO) Assay (Griess Reagent) COX COX-2 Inhibition Assay NO->COX Investigate enzyme inhibition Cytokine ELISA for Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) COX->Cytokine Assess cytokine modulation Edema Carrageenan-Induced Paw Edema in Rodents Cytokine->Edema Confirm in vivo efficacy

Caption: An experimental pipeline for the evaluation of the anti-inflammatory potential of a compound.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of 5,7-dichloro-2-acetylbenzofuran for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include a control group with LPS only and a group with the compound alone to check for any intrinsic effects.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Synthesis of 5,7-dichloro-2-acetylbenzofuran

While a specific synthesis for 5,7-dichloro-2-acetylbenzofuran was not detailed in the initial search, a general and widely applicable method for synthesizing 2-acetylbenzofurans is the Rap-Stoermer reaction.[18] This reaction involves the condensation of a salicylaldehyde with an α-halocarbonyl compound. A plausible synthetic route for 5,7-dichloro-2-acetylbenzofuran would start from 3,5-dichlorosalicylaldehyde.

Proposed Synthetic Pathway:

G Start 3,5-Dichlorosalicylaldehyde Intermediate Intermediate Ether Start->Intermediate Reactant Chloroacetone Reactant->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., Acetone) Solvent->Intermediate Cyclization Intramolecular Cyclization (e.g., with t-BuOK) Intermediate->Cyclization Product 5,7-dichloro-2-acetylbenzofuran Cyclization->Product

Caption: A proposed synthetic route for 5,7-dichloro-2-acetylbenzofuran via a modified Rap-Stoermer reaction.

Conclusion and Future Directions

The structural features of 5,7-dichloro-2-acetylbenzofuran, namely the halogenated benzofuran core and the 2-acetyl substituent, strongly suggest a high probability of significant biological activities. Drawing parallels from a vast body of literature on analogous compounds, it is reasonable to hypothesize that this molecule will exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental workflows and detailed protocols offer a clear roadmap for the systematic evaluation of these predicted activities.

Future research should focus on the synthesis of 5,7-dichloro-2-acetylbenzofuran and its subsequent biological screening using the outlined assays. Should the compound demonstrate promising activity in any of these areas, further studies to elucidate its precise mechanism of action, conduct structure-activity relationship (SAR) analyses with related derivatives, and evaluate its in vivo efficacy and safety profile would be warranted. The exploration of this and other novel benzofuran derivatives continues to be a promising avenue for the discovery of new therapeutic agents to address unmet medical needs.

References

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC.
  • Anticancer therapeutic potential of benzofuran scaffolds. PMC.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Benzofuran – Knowledge and References. Taylor & Francis.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Mini review on important biological properties of benzofuran deriv
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Deriv
  • Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Deriv
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Unknown Source.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isol
  • (PDF) Benzofurans: A new profile of biological activities.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF.
  • Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus | Request PDF.
  • Synthesis of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives...

Sources

Exploratory

Toxicity and safety data SDS for 1-(5,7-Dichloro-2-benzofuranyl)ethanone

The following technical guide details the safety, toxicity, and handling protocols for 1-(5,7-Dichloro-2-benzofuranyl)ethanone . Executive Summary 1-(5,7-Dichloro-2-benzofuranyl)ethanone is a halogenated benzofuran deriv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicity, and handling protocols for 1-(5,7-Dichloro-2-benzofuranyl)ethanone .

Executive Summary

1-(5,7-Dichloro-2-benzofuranyl)ethanone is a halogenated benzofuran derivative primarily utilized as a pharmacophore intermediate in the synthesis of bioactive compounds, including antimicrobial and anti-inflammatory agents.[1][2]

Critical Safety Note: While specific toxicological datasets for this exact congener are proprietary or limited, its structural homology to 2-acetylbenzofuran and 5-chlorobenzofuran necessitates a safety profile based on the Precautionary Principle and Structure-Activity Relationships (SAR) .[1] This compound should be treated as a suspected carcinogen , a hepatotoxin , and a severe aquatic pollutant .

Chemical Identification & Properties

PropertyData
Chemical Name 1-(5,7-Dichloro-1-benzofuran-2-yl)ethan-1-one
Common Synonyms 5,7-Dichloro-2-acetylbenzofuran; 2-Acetyl-5,7-dichlorobenzofuran
CAS Number 7203-80-7
Molecular Formula C₁₀H₆Cl₂O₂
Molecular Weight 229.06 g/mol
Physical State Solid (Crystalline)
Predicted LogP ~3.8 (High Lipophilicity)
Solubility Insoluble in water; Soluble in DMSO, Chloroform, Ethyl Acetate

Hazard Identification (GHS Classification)

Based on SAR analysis of benzofuran analogs (CAS 1646-32-8 and CAS 119-61-9).[1][2]

GHS Label Elements

Signal Word: WARNING

ClassificationCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]
Skin Irritation 2H315 Causes skin irritation.[2]
Eye Irritation 2AH319 Causes serious eye irritation.[2]
STOT - Single Exp. 3H335 May cause respiratory irritation.[1][2]
Carcinogenicity 2H351 Suspected of causing cancer.[2]
Aquatic Toxicity 2H411 Toxic to aquatic life with long-lasting effects.[1][2]
Hazard Determination Logic (SAR Analysis)

The following diagram illustrates the deductive logic used to classify the hazards of this compound based on its functional groups.

HazardLogic Compound 1-(5,7-Dichloro-2- benzofuranyl)ethanone Core Benzofuran Core Compound->Core Halogens 5,7-Dichloro Subs. Compound->Halogens Ketone 2-Acetyl Group Compound->Ketone Effect1 Hepatotoxicity & Carcinogenicity (H351) Core->Effect1 Metabolic Activation (CYP450) Effect2 Lipophilicity & Aquatic Tox (H411) Halogens->Effect2 Increased LogP Effect3 Mucosal Irritation (H315, H319, H335) Halogens->Effect3 Local Irritation Ketone->Effect3 Electrophilic Reactivity

Figure 1: Structure-Activity Relationship (SAR) logic flow deriving hazard classifications from chemical moieties.[1][2]

Toxicological Profile & Mechanistic Insights[1][3]

Acute Toxicity[1]
  • Oral: Predicted LD50 (Rat) is 500 – 2000 mg/kg .[2]

  • Mechanism: Benzofuran derivatives act as central nervous system depressants at high doses.[2] The dichloro-substitution likely increases bioavailability across the blood-brain barrier compared to the parent benzofuran.

Hepatotoxicity (Critical Hazard)

Research on the benzofuran scaffold indicates a specific mechanism for liver injury.[2]

  • Pathway: The furan ring is metabolically activated by cytochrome P450 enzymes (specifically CYP2E1).[2]

  • Bioactivation: This oxidation yields a reactive cis-enedial or epoxide intermediate.[1][2]

  • Cellular Damage: These electrophiles covalently bind to hepatic proteins and deplete glutathione (GSH), leading to centrilobular necrosis.[2]

  • Precaution: Researchers with pre-existing liver conditions should avoid handling this compound.

Carcinogenicity[1]
  • Status: Classified as Category 2 (Suspected) .[2]

  • Evidence: The parent compound, benzofuran, is classified by IARC (Group 2B) based on renal and hepatic tumors in murine models. The addition of chlorine atoms often stabilizes the molecule against degradation, potentially prolonging tissue exposure.[2]

Experimental Handling & Safety Protocols

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationRationale
Respiratory N95 / P100 (Dust) or Fume Hood Prevents inhalation of irritant dusts; H335 hazard.[1][2]
Gloves Nitrile (Double layer) or Viton Halogenated aromatics can permeate latex.[2] Nitrile offers superior resistance.[2]
Eyes Chemical Goggles Safety glasses are insufficient for fine powders that cause H319.[2]
Body Tyvek Lab Coat Prevents dermal absorption and clothing contamination.[2][3]
Spill Response Workflow

Protocol: "Isolate, Protect, Contain."

SpillResponse Start Spill Detected Eval Evaluate Volume & State (Solid/Soln) Start->Eval PPE Don PPE: Nitrile Gloves + Goggles + N95 Mask Eval->PPE Solid If Solid: Avoid Dust Generation PPE->Solid Liquid If Solution: Absorb with Vermiculite PPE->Liquid Clean Sweep/Scoop into Hazardous Waste Container Solid->Clean Liquid->Clean Wash Wash Area with Ethanol then Soap/Water Clean->Wash Dispose Label: Toxic/Halogenated Organic Waste Wash->Dispose

Figure 2: Standard Operating Procedure (SOP) for laboratory spill containment.[1][2]

Storage and Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibilities:

    • Strong Oxidizing Agents: Potential for vigorous reaction.[2]

    • Strong Bases: May induce hydrolysis or ring-opening reactions.[1][2]

  • Shelf Life: Re-test purity annually. Halogenated ketones can degrade, releasing HCl gas if exposed to moisture.

Ecological Impact

  • Aquatic Toxicity: The presence of two chlorine atoms significantly increases the Octanol-Water Partition Coefficient (LogP ~3.8).[2]

  • Bioaccumulation: Moderate potential for bioaccumulation in aquatic organisms.[2]

  • Disposal: DO NOT flush into sewer systems.[2] This compound must be incinerated in a facility equipped with a scrubber to handle hydrogen chloride emissions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13307984, 1-(Benzofuran-7-yl)ethanone (Analog).[1] Retrieved from [Link][1][2][4]

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Benzofuran. Technical Report Series No. 370.[2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzofuran derivatives. Retrieved from [Link][1]

Sources

Foundational

The Emerging Role of 1-(5,7-Dichloro-2-benzofuranyl)ethanone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This te...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the specific, yet underexplored, molecule: 1-(5,7-Dichloro-2-benzofuranyl)ethanone. By examining the established structure-activity relationships (SAR) of its constituent parts—the benzofuran core, di-chloro substitution at the 5 and 7 positions, and the 2-acetyl group—we can project its potential as a valuable intermediate and a pharmacologically active agent. This document will explore its probable synthesis, physicochemical characteristics, and anticipated biological activities, with a particular focus on its potential in oncology and infectious diseases. Detailed experimental workflows for its synthesis and biological evaluation are also presented to provide a practical framework for researchers in the field.

Introduction: The Benzofuran Scaffold and the Significance of Substitution

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The biological profile of a benzofuran derivative is profoundly influenced by the nature and position of its substituents.

The introduction of halogen atoms, particularly chlorine and bromine, to the benzofuran ring has been consistently shown to enhance biological activity.[1][6] This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can significantly improve the binding affinity of a molecule to its biological target.[1] Furthermore, the 2-acetyl group is a key synthetic handle and a common feature in many bioactive benzofuran compounds, serving as a precursor for the synthesis of more complex derivatives such as chalcones and other heterocyclic systems.[7][8][9]

This guide will focus on the convergence of these three key features in 1-(5,7-Dichloro-2-benzofuranyl)ethanone, a molecule poised for significant interest in medicinal chemistry.

Synthesis and Physicochemical Properties

While specific literature on the synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone is scarce, its preparation can be logically deduced from established synthetic routes for related benzofuran derivatives. A plausible and efficient method would involve the reaction of a corresponding salicylaldehyde with a haloacetone.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-acetylbenzofurans is the reaction of a salicylaldehyde derivative with chloroacetone in the presence of a base. For the synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone, the starting material would be 3,5-dichlorosalicylaldehyde.

Synthesis_Pathway A 3,5-Dichlorosalicylaldehyde C 1-(5,7-Dichloro-2-benzofuranyl)ethanone A->C K2CO3, Acetone, Reflux B Chloroacetone B->C

Caption: Proposed synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone.

Detailed Experimental Protocol: Synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone
  • Reaction Setup: To a solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Reagent: To the stirred suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 1-(5,7-Dichloro-2-benzofuranyl)ethanone.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₀H₆Cl₂O₂
Molecular Weight 229.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform)
Melting Point Expected to be in the range of 100-150 °C

Role in Medicinal Chemistry: A Structure-Activity Relationship (SAR) Perspective

The medicinal chemistry potential of 1-(5,7-Dichloro-2-benzofuranyl)ethanone can be inferred from the known biological activities of its structural components.

The Benzofuran Core: A Privileged Scaffold

The benzofuran nucleus is a well-established pharmacophore. Its planarity and ability to participate in π-π stacking and hydrogen bonding interactions make it an effective scaffold for binding to a variety of biological targets.[2]

The Impact of 5,7-Dichloro Substitution

The presence of two chlorine atoms on the benzene ring is expected to significantly influence the molecule's biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a drug candidate.[1] Specifically, the 5 and 7 positions are crucial for interaction with various enzymes and receptors. The electron-withdrawing nature of the chlorine atoms can also affect the overall electronic distribution of the benzofuran ring system, potentially enhancing its interaction with target proteins.[10] Studies on other 5,7-dihalogenated benzofurans have demonstrated potent antimicrobial and anticancer activities.[11]

The 2-Acetyl Group: A Versatile Functional Group

The acetyl group at the 2-position of the benzofuran ring is not only a key intermediate for further chemical modifications but also contributes to the biological activity of the parent molecule.[7][8] This group can act as a hydrogen bond acceptor and its carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives such as chalcones, oximes, and hydrazones, many of which have shown significant pharmacological effects.[9][12]

SAR_Logic cluster_Core Core Scaffold cluster_Substituents Key Substituents cluster_Activity Predicted Biological Activity Benzofuran Benzofuran Core (Privileged Scaffold) Target 1-(5,7-Dichloro-2-benzofuranyl)ethanone Benzofuran->Target Dichloro 5,7-Dichloro Substitution (Enhanced Potency) Dichloro->Target Acetyl 2-Acetyl Group (Synthetic Handle & Bioactivity) Acetyl->Target Activity Potential Anticancer & Antimicrobial Agent Target->Activity Synergistic Effect

Caption: Structure-Activity Relationship logic for the target compound.

Potential Therapeutic Applications and Mechanisms of Action

Based on the SAR analysis, 1-(5,7-Dichloro-2-benzofuranyl)ethanone is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Many halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][6][13] The proposed mechanism of action often involves the induction of apoptosis through caspase-dependent pathways. The dichloro substitution in 1-(5,7-Dichloro-2-benzofuranyl)ethanone could enhance its ability to interact with key proteins involved in cancer cell proliferation and survival. Furthermore, the 2-acetyl group allows for the synthesis of benzofuran-based chalcones, a class of compounds known for their potent anti-cancer effects, including the inhibition of tubulin polymerization and VEGFR-2 kinase.[14][15]

Antimicrobial Activity

Benzofuran derivatives are also known for their broad-spectrum antimicrobial activity.[5][16] The presence of halogens on the aromatic ring often correlates with increased antibacterial and antifungal efficacy. The 5,7-dichloro substitution pattern, in particular, has been associated with potent antimicrobial properties in related heterocyclic systems.[11]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 1-(5,7-Dichloro-2-benzofuranyl)ethanone, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of 1-(5,7-Dichloro-2-benzofuranyl)ethanone.

  • MTT Assay: After a 48-72 hour incubation period, add MTT solution to each well and incubate for 4 hours.

  • Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare serial dilutions of 1-(5,7-Dichloro-2-benzofuranyl)ethanone in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

1-(5,7-Dichloro-2-benzofuranyl)ethanone represents a molecule of significant interest at the intersection of several key areas of medicinal chemistry. While direct experimental data for this specific compound is limited, a comprehensive analysis of its structural components strongly suggests its potential as a potent anticancer and antimicrobial agent. The synthetic pathway is straightforward, making it an accessible target for synthesis and further investigation.

Future research should focus on the synthesis and thorough biological evaluation of this compound and its derivatives. Elucidating its precise mechanism of action and exploring its potential in in vivo models will be crucial next steps in unlocking the therapeutic promise of this intriguing benzofuran derivative.

References

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  • Tanimoto, H., Shiroishi, M., Takeda, C., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 69(11), 1073-1084. [Link]

  • Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28776–28799. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

  • Napiórkowska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 10983. [Link]

  • Saeed, A., et al. (2022). The structures of halo derivatives of benzofurans: methyl... ResearchGate. [Link]

  • Various Authors. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]

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  • Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

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  • Various Authors. (n.d.). Process for the production of benzofurans.
  • Abou-Seri, S. M., et al. (2016). Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing. [Link]

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  • Huang, et al. (2016). United States Patent. Googleapis. [Link]

  • Various Authors. (2025). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. PubMed Central. [Link]

  • Various Authors. (n.d.). Preparation of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone. PatentGuru. [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Physical Constants of 5,7-Dichlorobenzofuran Derivatives for Drug Development Professionals

Introduction: The Rising Significance of Substituted Benzofurans in Medicinal Chemistry Benzofuran derivatives represent a pivotal class of heterocyclic compounds, widely recognized for their presence in numerous natural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Significance of Substituted Benzofurans in Medicinal Chemistry

Benzofuran derivatives represent a pivotal class of heterocyclic compounds, widely recognized for their presence in numerous natural products and their extensive pharmacological applications.[1] The benzofuran scaffold is a versatile starting point for the synthesis of novel therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Among these, the 5,7-dichlorobenzofuran moiety has garnered significant attention from medicinal chemists. The introduction of halogen atoms, particularly chlorine, into the benzofuran ring system can profoundly influence the molecule's physicochemical properties, which in turn can enhance its biological efficacy and pharmacokinetic profile.[2][3]

This guide provides an in-depth exploration of the molecular weight and key physical constants of select 5,7-dichlorobenzofuran derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately characterize these promising compounds. Understanding these fundamental properties is not merely an academic exercise; it is a critical prerequisite for successful drug design, formulation, and ultimately, the development of safe and effective therapeutics.[2]

Physicochemical Characterization of Key 5,7-Dichlorobenzofuran Derivatives

The following section details the molecular weight and available physical constants for three pertinent examples of 5,7-dichlorobenzofuran derivatives. While a comprehensive database of all physical constants for every conceivable derivative is not available, the presented data, coupled with the subsequent experimental protocols, provides a robust framework for their characterization.

Core Compound: 5,7-Dichlorobenzofuran-2-carboxylic acid

This foundational molecule serves as a versatile intermediate for the synthesis of a wide array of more complex derivatives, including esters and amides.

  • Chemical Structure:

  • Molecular Formula: C₉H₄Cl₂O₃[5]

Table 1: Physical Constants of 5,7-Dichlorobenzofuran-2-carboxylic acid

Physical ConstantValueSource(s)
Molecular Weight 231.03 g/mol [5]
Melting Point Not explicitly found, but derivatives have reported melting points.
Boiling Point Not available (likely to decompose before boiling)
Aqueous Solubility Expected to be low.
pKa Not explicitly found, but expected to be in the acidic range due to the carboxylic acid group.
LogP (calculated) 3.4378[5]
Ester Derivative: Ethyl 5,7-dichlorobenzofuran-2-carboxylate

Esterification of the parent carboxylic acid is a common strategy to modulate lipophilicity and cell permeability.

  • Chemical Structure:

  • Molecular Formula: C₁₁H₈Cl₂O₃

Table 2: Physical Constants of Ethyl 5,7-dichlorobenzofuran-2-carboxylate

Physical ConstantValueSource(s)
Molecular Weight 259.09 g/mol Calculated
Melting Point 80-81 °C[6]
Boiling Point Not available
Aqueous Solubility Expected to be very low.
pKa Not applicable (no ionizable group)
LogP Higher than the parent carboxylic acid (estimated).
Amide Derivative: (2-hydroxy-1,1-dimethylethyl)amide of 5,7-dichlorobenzofuran-2-carboxylic acid

Amide derivatives are frequently synthesized to explore hydrogen bonding interactions with biological targets and to improve metabolic stability.

  • Chemical Structure:

  • Molecular Formula: C₁₃H₁₃Cl₂NO₃

Table 3: Physical Constants of (2-hydroxy-1,1-dimethylethyl)amide of 5,7-dichlorobenzofuran-2-carboxylic acid

Physical ConstantValueSource(s)
Molecular Weight 302.15 g/mol [6]
Melting Point 147.5–148.5 °C[6]
Boiling Point Not available
Aqueous Solubility Not explicitly found, but the hydroxyl and amide groups may slightly increase solubility compared to the ethyl ester.
pKa Not explicitly found, but the hydroxyl group is very weakly acidic.
LogP Expected to be lower than the ethyl ester due to the presence of polar functional groups.

Authoritative Experimental Protocols for Determining Physical Constants

The precise determination of physical constants is fundamental to ensuring the identity, purity, and quality of a drug candidate. The following section outlines standardized, self-validating protocols for measuring key physicochemical parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity. This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[7][8][9]

Methodology:

  • Sample Preparation: Gently pulverize the dry sample to a fine powder.

  • Capillary Loading: Pack a thin-walled capillary tube with the powdered sample to a height of approximately 3 mm.[10]

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.[11][12]

  • Heating Rate: Heat the sample at a controlled rate, typically 1 °C/min, especially when approaching the expected melting point.[10][13]

  • Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.[12]

Causality Behind Experimental Choices: A slow, controlled heating rate is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate measurement.[11] Pulverizing the sample ensures uniform heat distribution.

Diagram of Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Pulverize Pulverize Dry Sample Load Load Capillary (3mm) Pulverize->Load Place Place in Apparatus Load->Place Heat Heat at 1°C/min Place->Heat Observe Observe & Record Range Heat->Observe

Caption: Workflow for Melting Point Determination.

Aqueous Solubility (OECD Guideline 105)

Water solubility is a critical determinant of a drug's absorption and distribution. The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105.[14][15][16][17][18]

Methodology (Flask Method for solubilities > 10⁻² g/L):

  • Sample Addition: Add an excess amount of the test substance to a known volume of distilled water in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the mixture to stand to let undissolved particles settle. If necessary, centrifuge or filter the sample.

  • Concentration Analysis: Determine the concentration of the dissolved substance in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The solubility is expressed as the mass of the substance per volume of water (e.g., in mg/L or g/L).

Causality Behind Experimental Choices: Reaching equilibrium is essential for determining the maximum saturation concentration. Using an excess of the substance ensures that saturation is achieved.

Diagram of Workflow:

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Substance to Water Agitate Agitate at Constant Temp. Add->Agitate Separate Separate Phases (Centrifuge/Filter) Agitate->Separate Analyze Analyze Concentration (HPLC/UV) Separate->Analyze

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) governs the extent of a molecule's ionization at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for its determination.[19][20][21][22]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the substance in a suitable solvent (e.g., water or a water-cosolvent mixture). The concentration should be at least 10⁻⁴ M.[19][21]

  • Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized titrant (acid or base) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[22]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[19]

Causality Behind Experimental Choices: The use of a calibrated pH meter and standardized titrant ensures the accuracy of the measurements. Maintaining a constant temperature is crucial as pKa is temperature-dependent.

Diagram of Workflow:

pKaWorkflow cluster_setup Setup cluster_titration Titration & Analysis Dissolve Dissolve Sample Calibrate Calibrate pH Meter Dissolve->Calibrate Titrate Titrate with Standard Solution Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Analyze Analyze Curve for pKa Record->Analyze

Caption: Workflow for pKa Determination.

The Significance of Physicochemical Properties in Drug Development: A Field-Proven Perspective

The meticulous determination of molecular weight and physical constants is not a mere formality; it forms the bedrock of rational drug design and development. These parameters have profound implications for a compound's pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship (SAR) Insights

For benzofuran derivatives, particularly halogenated ones, a clear structure-activity relationship has been observed. The presence and position of halogen atoms, such as in 5,7-dichlorobenzofuran, significantly impact the molecule's lipophilicity and electronic properties.[2] This, in turn, influences its ability to cross cell membranes and interact with its biological target.[2][3] Studies have shown that halogenation can lead to a significant increase in anticancer and antimicrobial activities.[2][3][4]

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. For 5,7-dichlorobenzofuran derivatives, the two chlorine atoms increase lipophilicity, which can enhance cell membrane permeability and, consequently, bioavailability. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Therefore, a delicate balance is required, which can be fine-tuned by modifying the substituent at the 2-position of the benzofuran ring.

  • Aqueous Solubility: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. For the 5,7-dichlorobenzofuran series, the parent carboxylic acid has limited water solubility, which is further reduced in its ethyl ester derivative. The introduction of polar groups, such as in the (2-hydroxy-1,1-dimethylethyl)amide derivative, can improve solubility.

  • Ionization (pKa): The pKa of the 5,7-dichlorobenzofuran-2-carboxylic acid dictates its charge state at physiological pH (around 7.4). In its ionized (deprotonated) form, it will be more water-soluble but less able to cross lipid membranes. The un-ionized form will be more lipophilic and better able to enter cells. This ionization behavior is a critical factor in determining the drug's absorption, distribution, and target engagement.

Logical Relationship Diagram:

SAR_Logic PhysChem Physicochemical Properties (MW, MP, Solubility, pKa, LogP) ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME influences Structure Chemical Structure (5,7-dichloro, R-group) Structure->PhysChem determines Activity Biological Activity (Anticancer, Antimicrobial) Structure->Activity directly affects (target binding) ADME->Activity impacts

Caption: Interplay of Structure, Properties, and Activity.

Conclusion

The 5,7-dichlorobenzofuran scaffold holds immense promise for the development of novel therapeutics. A thorough understanding and precise measurement of the molecular weight and physical constants of its derivatives are indispensable for advancing these compounds through the drug discovery and development pipeline. By employing standardized, validated methodologies and appreciating the intricate relationship between a molecule's physicochemical properties and its biological activity, researchers can make more informed decisions, leading to the rational design of safer and more effective medicines.

References

  • United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available from: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. filab.fr. Available from: [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. situbiosciences.com. Available from: [Link]

  • OECD. Test No. 105: Water Solubility. oecd-ilibrary.org. Available from: [Link]

  • OECD. Test No. 105: Water Solubility. oecd.org. Available from: [Link]

  • Farhat J, Alzyoud L, Al-Omari B, et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022;14(9):2196. Available from: [Link]

  • Glowczyk I, Stanczak A, Ulenberg S, et al. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. 2021;26(16):4959. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. creative-bioarray.com. Available from: [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. analytice.com. Available from: [Link]

  • Sarsam College of Pharmacy. Study of Benzofuran Derivatives and their Biological Significance. IJSDR. 2021;6(4). Available from: [Link]

  • Szymańska E, Głodowska M, Bielenica A, et al. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Acta Pol Pharm. 2016;73(2):339-47. Available from: [Link]

  • Stanford Research Systems. Melting Point Determination. thinksrs.com. Available from: [Link]

  • United States Pharmacopeia. 〈741〉 Melting Range or Temperature. uspnf.com. Available from: [Link]

  • Kowalewska M, Kwiecień H, Śmist M, et al. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. 2013;2013:183717. Available from: [Link]

  • Giani S, Buser T, Tonb R, et al. Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. 2016. Available from: [Link]

  • Kuppa RP. Melting point testing as per USP 741. YouTube. 2021. Available from: [Link]

  • University of Calgary. Melting point determination. ucalgary.ca. Available from: [Link]

  • Scribd. USP 741 Melting Point or Range. scribd.com. Available from: [Link]

  • ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. astm.org. 2023. Available from: [Link]

  • Miao Y, Hu Y, Yang J, et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv. 2019;9(48):28044-28063. Available from: [Link]

  • Mettler Toledo. Melting Point Determination. mt.com. Available from: [Link]

  • Westlab Canada. Measuring the Melting Point. westlab.com. 2023. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ecetoc.org. Available from: [Link]

  • Semantic Scholar. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. semanticscholar.org. 2022. Available from: [Link]

  • Avdeef A. Development of Methods for the Determination of pKa Values. In: ADMET for Medicinal Chemists. John Wiley & Sons, Ltd; 2012:335-385. Available from: [Link]

  • Khan A, Ali A, Ali A, et al. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. 2024;3(1):46-51. Available from: [Link]

  • Farhat J, Alzyoud L, Al-Omari B, et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022;14(9):2196. Available from: [Link]

  • Farhat J, Alzyoud L, Al-Omari B, et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022;14(9):2196. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone via Rap-Stoermer condensation

An Application Note for the Synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone via Rap-Stoermer Condensation Abstract This technical guide provides a comprehensive protocol for the synthesis of 1-(5,7-dichloro-2-benzof...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone via Rap-Stoermer Condensation

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-(5,7-dichloro-2-benzofuranyl)ethanone, a valuable heterocyclic motif in medicinal chemistry. The synthesis is achieved through the Rap-Stoermer condensation, a classic yet robust method for constructing the benzofuran scaffold. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into process optimization and safety. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for drug discovery and development.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules.[1] Their unique structural and electronic properties make them "privileged scaffolds" in medicinal chemistry, capable of interacting with a wide range of biological targets.[2] Consequently, molecules incorporating the benzofuran core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

The target molecule, 1-(5,7-dichloro-2-benzofuranyl)ethanone, features a dichlorinated benzene ring fused to an acetyl-substituted furan. This substitution pattern is of significant interest as halogenation can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The 2-acetyl group provides a synthetic handle for further molecular elaboration, making it a key intermediate for building libraries of potential therapeutic agents.[4] This guide details its synthesis using the Rap-Stoermer reaction, a reliable and straightforward method for creating substituted benzofurans.[5]

Reaction Overview: The Rap-Stoermer Condensation

The Rap-Stoermer condensation is a powerful one-pot reaction for synthesizing 2-acylbenzofurans.[6] The classic transformation involves the base-mediated reaction between a phenol (in this case, 2,4-dichlorophenol) and an α-haloketone (chloroacetone).[5][7] The reaction proceeds through a cascade of nucleophilic substitution, intramolecular cyclization, and dehydration to yield the final benzofuran product.

The choice of base is critical for the reaction's success. While various bases can be employed, anhydrous potassium carbonate (K₂CO₃) is often preferred due to its low cost, ease of handling, and sufficient basicity to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.[6] The reaction is typically performed in a polar aprotic solvent like acetone or under solvent-free conditions.[6][8]

Mechanism of the Rap-Stoermer Condensation

The reaction mechanism can be dissected into three key stages:

  • O-Alkylation: The reaction initiates with the deprotonation of the phenolic hydroxyl group of 2,4-dichlorophenol by the base (K₂CO₃), forming a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of chloroacetone in a classic Williamson ether synthesis, displacing the chloride ion and forming an intermediate α-phenoxyketone.

  • Intramolecular Aldol-Type Condensation: The base then abstracts an acidic α-proton from the ketone moiety of the α-phenoxyketone, generating an enolate. This enolate undergoes an intramolecular nucleophilic attack on the ortho-position of the benzene ring. While this step deviates from a classic aldol condensation that attacks a carbonyl, it represents a key intramolecular cyclization step.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration to eliminate a molecule of water, leading to the formation of the stable, aromatic furan ring.

Below is a diagram illustrating the mechanistic pathway.

Rap-Stoermer_Mechanism Mechanism of the Rap-Stoermer Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenol 2,4-Dichlorophenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Ketone Chloroacetone Ether α-Phenoxyketone Intermediate Ketone->Ether O-Alkylation (SN2) Base K₂CO₃ (Base) Enolate Enolate Intermediate Phenoxide->Ether O-Alkylation (SN2) Ether->Enolate Deprotonation Cyclic Cyclized Intermediate Enolate->Cyclic Intramolecular Cyclization Product 1-(5,7-Dichloro-2-benzofuranyl)ethanone Cyclic->Product Dehydration & Aromatization

Caption: The mechanistic pathway of the Rap-Stoermer condensation.

Experimental Protocol

This protocol details the synthesis of 1-(5,7-dichloro-2-benzofuranyl)ethanone from commercially available starting materials.

Reagents and Materials
CompoundMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmountCAS Number
2,4-Dichlorophenol163.0010.01.01.63 g120-83-2[9]
Chloroacetone92.5212.01.21.11 g (0.93 mL)78-95-5
Anhydrous K₂CO₃138.2120.02.02.76 g584-08-7
Anhydrous Acetone58.08--50 mL67-64-1
Dichloromethane84.93--50 mL75-09-2
Sat. NaHCO₃ soln.---2 x 30 mL-
Brine---30 mL-
Anhydrous MgSO₄120.37---7487-88-9
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel GF254)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

Synthetic Procedure

The overall experimental workflow is depicted in the diagram below.

Synthesis_Workflow Experimental Workflow for Synthesis start Start setup Reaction Setup: Combine 2,4-dichlorophenol, K₂CO₃, and acetone in flask. start->setup add_reagent Add Chloroacetone dropwise at room temp. setup->add_reagent reflux Heat to Reflux (approx. 56°C) add_reagent->reflux monitor Monitor Reaction by TLC (12-24 h) reflux->monitor monitor->reflux Incomplete workup Workup: Cool, filter, concentrate, and perform extraction. monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, IR, Mass Spec purify->characterize end_node End: Obtain pure product characterize->end_node

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Instructions:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichlorophenol (1.63 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and anhydrous acetone (50 mL).[7]

  • Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add chloroacetone (0.93 mL, 12.0 mmol) dropwise to the mixture over 5-10 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 56°C) and maintain this temperature for 12-24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the 2,4-dichlorophenol spot indicates the reaction's completion.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the residue with a small amount of acetone.[7]

  • Extraction: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude residue. Dissolve this residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted phenol, and then with brine (1 x 30 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure 1-(5,7-dichloro-2-benzofuranyl)ethanone.

Results and Discussion

Expected Outcomes

The described protocol is expected to provide the target compound in good yield. The key parameters and expected results are summarized below.

ParameterExpected Value/Observation
Reaction Time 12 - 24 hours
Appearance White to off-white solid
Expected Yield 65 - 80%
Purity (post-chromatography) >95%
Characterization Data Consistent with the structure of 1-(5,7-dichloro-2-benzofuranyl)ethanone
Troubleshooting and Causality
  • Low Yield: If the yield is significantly lower than expected, it could be due to incomplete reaction or decomposition.

    • Cause: Insufficient reflux time or temperature. Ensure the reaction is monitored by TLC until the starting material is consumed.

    • Cause: Moisture in the reagents or solvent. The use of anhydrous reagents and solvent is crucial as water can inhibit the reaction.

  • Side Product Formation: The formation of byproducts is possible, although the Rap-Stoermer reaction is generally clean.

    • Cause: Excessively high temperatures or prolonged reaction times may lead to decomposition.

    • Cause: Impurities in the starting materials can lead to undesired side reactions. Using high-purity 2,4-dichlorophenol and chloroacetone is recommended.

Safety Precautions

  • 2,4-Dichlorophenol: Toxic and corrosive. It can be absorbed through the skin.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloroacetone: A lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

  • Solvents: Acetone and dichloromethane are flammable and volatile. All heating should be conducted using a heating mantle, and solvent evaporation should be performed on a rotary evaporator.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(5,7-dichloro-2-benzofuranyl)ethanone via the Rap-Stoermer condensation. By explaining the underlying mechanism and providing a step-by-step guide with troubleshooting advice, this document serves as a valuable resource for chemists in the pharmaceutical and chemical research sectors. The described method offers an efficient route to a key benzofuran intermediate, facilitating the exploration of this important chemical space in drug discovery programs.

References

  • ResearchGate. (n.d.). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions.
  • Koca, M., et al. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(33). Available at: [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). Available at: [Link]

  • ResearchGate. (n.d.). Various synthetic routes for benzofuran moiety.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References.
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available at: [Link]

  • Benchchem. (n.d.). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide.
  • Wang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. Available at: [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
  • Koca, M. (2022). ChemistrySelect - 2022 - Koca - Rap Stoermer Reaction TEA Catalyzed One Pot Efficient Synthesis of Benzofurans and. Scribd. Available at: [Link]

  • SID. (2008). AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. Available at: [Link]

  • Toda, F., et al. (2003). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. Green Chemistry, 5(3), 336-338. Available at: [Link]

  • RSC Publishing. (2003). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. Green Chemistry. Available at: [Link]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. Available at: [Link]

  • Google Patents. (n.d.). CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
  • Wikipedia. (n.d.). 2,4-Dichlorophenol.
  • Sigma-Aldrich. (n.d.). 2,4-Dichlorophenol for synthesis.

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Application

Application Notes &amp; Protocols: Leveraging 1-(5,7-Dichloro-2-benzofuranyl)ethanone for the Synthesis of Novel Schiff Bases

Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel Schiff bases using 1-(5,7-Dichloro-2-benzofuranyl)ethanone as a versatile chemical scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel Schiff bases using 1-(5,7-Dichloro-2-benzofuranyl)ethanone as a versatile chemical scaffold. Benzofuran and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2] The incorporation of a dichlorinated benzene ring is anticipated to enhance the lipophilicity and potential bioactivity of the resulting compounds, particularly in the antimicrobial and anticancer domains.[3][4][5] This document details the mechanistic basis of Schiff base formation, offers step-by-step protocols for both conventional and microwave-assisted synthesis, outlines methods for characterization, and discusses the potential applications of these novel compounds for researchers in drug discovery and materials science.

Introduction: The Strategic Advantage of the Dichlorinated Benzofuran Scaffold

The Benzofuran Nucleus: A Cornerstone in Drug Discovery

The benzofuran ring system, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a foundational scaffold in the development of therapeutic agents.[1][4] Its structural rigidity and capacity for diverse functionalization have led to its incorporation into numerous clinically significant drugs, including the antiarrhythmic agent amiodarone and the gout treatment benzbromarone.[1][3] The inherent biological activity of the benzofuran core makes it an attractive starting point for the exploration of new chemical entities.[1]

The Role of Halogenation in Modulating Biological Activity

The strategic placement of halogen atoms on a pharmacophore is a well-established strategy in medicinal chemistry to enhance biological efficacy. The presence of chlorine atoms, as in the 1-(5,7-Dichloro-2-benzofuranyl)ethanone scaffold, can significantly increase the lipophilicity of a molecule, thereby improving its ability to cross cell membranes.[5] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Studies have shown that halogenated benzofuran derivatives often exhibit potent antimicrobial and antifungal properties.[3][4]

Schiff Bases: Versatile and Bioactive Ligands

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group).[6] They are typically formed through the condensation of a primary amine with an active carbonyl compound.[7][8] This imine linkage is not merely a structural component; it is critical to the biological applications of these molecules.[1] Schiff bases and their metal complexes are renowned for a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[6][9][10] Their ability to form stable coordination complexes with various metal ions further expands their utility, as metal complexation often enhances the biological activity of the parent ligand.[6][11]

Rationale for the Target Scaffold

The convergence of a dichlorinated benzofuran nucleus with the versatile Schiff base functionality presents a compelling strategy for developing novel compounds with significant therapeutic potential. The 1-(5,7-Dichloro-2-benzofuranyl)ethanone scaffold provides a reactive ketone group, ideal for condensation with a wide array of primary amines, allowing for the generation of a diverse chemical library. The resulting Schiff bases are prime candidates for screening as anticancer and antimicrobial agents and can also serve as sophisticated ligands in coordination chemistry.[12][13]

Synthesis of Schiff Bases: Mechanism and Methodologies

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a Schiff base from a ketone and a primary amine is a reversible reaction that proceeds via a two-step nucleophilic addition-elimination mechanism.[14][15]

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-(5,7-Dichloro-2-benzofuranyl)ethanone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[7]

  • Acid-Catalyzed Dehydration: The dehydration of the unstable carbinolamine intermediate is the rate-determining step and is effectively catalyzed by a mild acid.[7][16] The acid protonates the hydroxyl group, converting it into a better leaving group (water). Subsequent elimination of water results in the formation of the stable carbon-nitrogen double bond (imine).[14]

Causality: The reaction is best carried out at a mildly acidic pH. If the acid concentration is too high, the primary amine will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[7][14]

Schiff_Base_Formation Figure 1: Mechanism of Schiff Base Formation Ketone 1-(5,7-Dichloro-2-benzofuranyl)ethanone (Carbonyl Group) Intermediate Carbinolamine Intermediate (Unstable) Ketone->Intermediate Nucleophilic Addition Amine Primary Amine (R'-NH2) Amine->Intermediate Product Schiff Base (Imine Product) Intermediate->Product Dehydration (Rate-Limiting Step) Catalyst H+ (Acid Catalyst) Intermediate->Catalyst Water H2O Catalyst->Product Facilitates H2O elimination

Caption: Figure 1: Mechanism of Schiff Base Formation

Selecting the Appropriate Synthetic Approach

While the fundamental reaction is straightforward, several methods can be employed for synthesis, each with distinct advantages.

  • Conventional Reflux: This traditional method involves heating the reactants in a suitable solvent (e.g., ethanol) for several hours.[17] It is reliable, accessible, and well-documented. However, aromatic ketones are generally less reactive than aldehydes and may require longer reaction times or harsher conditions for high conversion.[18]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation offers a rapid and efficient alternative, significantly reducing reaction times from hours to minutes.[17][18][19] This method often leads to higher yields and cleaner reaction profiles due to efficient and uniform heating.[17]

Experimental Protocols

General Materials and Instrumentation
  • Reagents: 1-(5,7-Dichloro-2-benzofuranyl)ethanone, various primary amines (e.g., aniline, substituted anilines, aliphatic amines), absolute ethanol, glacial acetic acid, deuterated solvents for NMR (e.g., DMSO-d6, CDCl3).

  • Instrumentation: Round-bottom flasks, condensers, heating mantles with magnetic stirring, microwave synthesizer, rotary evaporator, Büchner funnel, FT-IR spectrometer, NMR spectrometer (e.g., 300 MHz or higher), Mass spectrometer.

  • Monitoring: Thin Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Conventional Synthesis via Acid-Catalyzed Reflux

This protocol provides a generalized procedure for the synthesis of a Schiff base from 1-(5,7-Dichloro-2-benzofuranyl)ethanone and a primary amine.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(5,7-Dichloro-2-benzofuranyl)ethanone in 30 mL of absolute ethanol with magnetic stirring.

  • Amine Addition: To this solution, add 1.05 equivalents of the desired primary amine. A slight excess of the amine can help drive the reaction to completion.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[17]

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-10 hours, evidenced by the consumption of the starting ketone.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a desiccator. If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator, and the resulting crude solid can be recrystallized from a suitable solvent like ethanol or methanol.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

This method offers a significant acceleration of the synthesis process.

  • Preparation: In a 10 mL microwave-safe reaction vessel equipped with a small magnetic stir bar, combine 1.0 equivalent of 1-(5,7-Dichloro-2-benzofuranyl)ethanone, 1.05 equivalents of the primary amine, and 5 mL of absolute ethanol.

  • Catalyst Addition: Add 2 drops of glacial acetic acid to the mixture.

  • Sealing: Securely cap the vessel.

  • Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for 10-30 minutes. Note: Reaction parameters should be optimized for each specific amine.

  • Cooling & Isolation: After irradiation, allow the vessel to cool to room temperature. The product can then be isolated using the same precipitation or evaporation/recrystallization methods described in Protocol 1.

Synthesis_Workflow Figure 2: General Synthetic Workflow Start Combine Ketone, Amine, Ethanol, & Acetic Acid Method_Choice Choose Synthesis Method Start->Method_Choice Reflux Conventional Reflux (4-10 hours) Method_Choice->Reflux Conventional Microwave Microwave Synthesis (10-30 minutes) Method_Choice->Microwave Accelerated Workup Cool & Isolate Crude Product (Filtration / Evaporation) Reflux->Workup Microwave->Workup Purify Purification (Recrystallization) Workup->Purify Characterize Spectroscopic Characterization (FT-IR, NMR, MS) Purify->Characterize Final_Product Pure Schiff Base Characterize->Final_Product

Caption: Figure 2: General Synthetic Workflow

Purification and Characterization

Structural confirmation is essential for verifying the successful synthesis of the target Schiff base.

Technique Purpose Expected Observations for a Successful Reaction
FT-IR Functional Group AnalysisDisappearance of the C=O stretch (from ketone, ~1680 cm⁻¹). Disappearance of N-H stretches (from primary amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1600-1650 cm⁻¹).
¹H NMR Proton Environment AnalysisDisappearance of the -NH₂ protons from the starting amine. Appearance of characteristic aromatic and aliphatic proton signals corresponding to the new combined structure.
¹³C NMR Carbon Skeleton AnalysisDisappearance of the ketone carbonyl carbon signal (~190-200 ppm). Appearance of the imine carbon (C=N) signal (~160-170 ppm).
Mass Spec (MS) Molecular Weight ConfirmationA molecular ion peak [M]⁺ or protonated peak [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.

Application Focus: Potential of Dichlorinated Benzofuran Schiff Bases

As Potent Anticancer Agents

Schiff bases are a promising class of compounds for anticancer drug development.[10][12][20] Their mechanism of action often involves binding to nuclear DNA, which can disrupt replication and transcription, ultimately leading to apoptosis (programmed cell death).[9] The planar structure of the benzofuran ring fused to an aromatic amine via the imine bridge is well-suited for intercalation between DNA base pairs, while electrostatic interactions are also a possible binding mode.[9][10]

The synthesized dichlorinated benzofuran Schiff bases should be evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).[9][10][21]

Anticancer_Pathway Figure 3: Potential Anticancer Mechanism Drug Benzofuran Schiff Base Cell Cancer Cell Drug->Cell Enters Cell Binding DNA Binding (Intercalation / Groove Binding) Drug->Binding Interacts with DNA Nuclear DNA DNA->Binding Replication_Block Replication & Transcription Inhibition Binding->Replication_Block Apoptosis Apoptosis Induction (Cell Death) Replication_Block->Apoptosis

Caption: Figure 3: Potential Anticancer Mechanism

Hypothetical In Vitro Cytotoxicity Data

Compound Substituent (R') on Amine MCF-7 IC₅₀ (µM) HeLa IC₅₀ (µM)
SB-1 Phenyl15.520.1
SB-2 4-Chlorophenyl8.211.7
SB-3 4-Methoxyphenyl18.925.3
Cisplatin (Control) -10.112.5

This table presents hypothetical data to illustrate how results could be structured. Actual values would be determined experimentally.

As Novel Antimicrobial Agents

The benzofuran scaffold itself is known to be the basis for compounds with antimicrobial activity.[1][4] The presence of two chlorine atoms on the scaffold is expected to significantly enhance this property.[3] The imine group of the Schiff base adds another layer of bioactivity. These novel compounds should be screened against a panel of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[3][22]

As Ligands in Coordination Chemistry

The azomethine nitrogen atom of the Schiff base has a lone pair of electrons in an sp² hybridized orbital, making it an excellent coordination site for metal ions.[6] By reacting these Schiff bases with various transition metal salts (e.g., Cu(II), Ni(II), Co(II), Zn(II)), a new series of metal complexes can be synthesized.[22][23] These metal complexes often demonstrate superior biological activity compared to the free Schiff base ligands due to factors like changes in structure, charge, and redox potential.[6][9]

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the reaction time (for reflux), increasing the temperature/power (for microwave), or using a Dean-Stark apparatus during conventional reflux to remove water and drive the equilibrium toward the product.[15]

  • Incomplete Reaction: The reactivity of the primary amine is crucial. Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing the reaction. Conversely, electron-donating groups can accelerate it. Aromatic ketones are less reactive than aldehydes, so patience and optimization are key.[18]

  • Purification Challenges: If the product is oily or difficult to crystallize, column chromatography on silica gel is an effective alternative purification method.

Conclusion

The 1-(5,7-Dichloro-2-benzofuranyl)ethanone scaffold is a highly promising platform for the synthesis of novel Schiff bases. The straightforward and versatile condensation reaction allows for the creation of a diverse library of compounds. The combination of the halogenated benzofuran core and the bioactive azomethine linkage provides a strong foundation for developing new candidates for anticancer and antimicrobial drug discovery. The protocols and insights provided herein serve as a robust starting point for researchers to explore the rich chemical and biological potential of this compound class.

References

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2026, January 9). [Source Not Available].
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  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). National Institutes of Health.
  • Chemistry Schiff Bases. (n.d.). sathee jee.
  • Kajal, A., Bala, S., Kamboj, S., Sharma, N., & Saini, V. (2019, August 28). Synthesis, characterization, and anticancer activity of Schiff bases. Taylor & Francis Online.
  • Anamika, & Prerna. (2021, July 27). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences.
  • Matela, G. (2020, November 1). Schiff Bases and Complexes: A Review on Anti-Cancer Activity. Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes. (2008, July 1). Taylor & Francis Online.
  • Synthesis, characterization, and anticancer activity of Schiff bases. (2020, July 15). PubMed.
  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu.
  • Synthesis, spectroscopic characterization and biological activity studies of schiff base metal complexes derived from N'- (4-(methylthio) benzylidene) benzofuran- 2-carbohydrazide. (n.d.). Scholars Research Library.
  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace.
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  • Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes. (2025, August 6). ResearchGate.
  • Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. (2025, March 15). [Source Not Available].
  • Schiff base. (n.d.). Wikipedia.
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  • Techniques for the Synthesis of Isoniazid Schiff Bases: Application Notes and Protocols. (n.d.). Benchchem.
  • (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2025, August 6). ResearchGate.
  • Preparation, Spectroscopic Characterization And Biological Evaluation Of Metal Complexes With Schiff Base Derived From Benzofuran And Coumarin Moieties. (n.d.). Indian Journal of Applied Research (IJAR).
  • Halli, M. B., & Sumathi, R. B. (2008, July 1). Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes. Taylor & Francis Online. Retrieved from [Link]

  • Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. (2025, January 15). IJFMR.
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Method

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-(5,7-Dichloro-2-benzofuranyl)ethanone

Introduction: The Antimicrobial Potential of Benzofuran Scaffolds Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active natural products and syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential of Benzofuran Scaffolds

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active natural products and synthetic pharmaceuticals.[1][2] The benzofuran scaffold is considered "privileged" in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] The diverse biological functions of benzofuran derivatives stem from the various structural modifications that can be introduced at different positions of the benzofuran ring system.[4] While specific antimicrobial data for 1-(5,7-Dichloro-2-benzofuranyl)ethanone is not extensively documented in publicly available literature, its structural features—a halogenated benzofuran core—suggest a strong rationale for investigating its antimicrobial potential. Halogenation, in particular, is a common strategy in drug design to enhance the potency and bioavailability of bioactive molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound 1-(5,7-Dichloro-2-benzofuranyl)ethanone. The protocols detailed herein are based on established, standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reliable and reproducible data.[5][6]

The primary objective of these assays is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9] The MIC is a critical quantitative measure of a compound's antimicrobial potency and serves as a foundational metric in the discovery and development of new anti-infective agents.[6]

Quantitative Data Summary: A Framework for Reporting

Effective data management is crucial for the comparison of antimicrobial efficacy. The following table provides a standardized format for presenting MIC data. Researchers should populate a similar table with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(5,7-Dichloro-2-benzofuranyl)ethanone against Various Microorganisms

Test MicroorganismGram StainMethodMIC (µg/mL) of 1-(5,7-Dichloro-2-benzofuranyl)ethanonePositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 29213)Gram-positiveBroth MicrodilutionVancomycin
Escherichia coli (e.g., ATCC 25922)Gram-negativeBroth MicrodilutionCiprofloxacin
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeBroth MicrodilutionGentamicin
Candida albicans (e.g., ATCC 90028)N/A (Fungus)Broth MicrodilutionFluconazole
Bacillus subtilis (e.g., ATCC 6633)Gram-positiveAgar Well DiffusionPenicillin
Klebsiella pneumoniae (e.g., ATCC 700603)Gram-negativeDisk DiffusionMeropenem

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Broth Microdilution Method for MIC Determination

The broth microdilution method is a gold standard for determining the MIC of a novel compound.[10][11][12] It provides a quantitative result and is amenable to high-throughput screening. This protocol is adapted from CLSI and EUCAST guidelines.[5][6]

I. Principle

A standardized inoculum of a test microorganism is challenged with serial twofold dilutions of 1-(5,7-Dichloro-2-benzofuranyl)ethanone in a liquid growth medium. Following incubation, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the compound that completely inhibits this growth.[6]

II. Materials

  • 1-(5,7-Dichloro-2-benzofuranyl)ethanone

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Positive control antibiotics (e.g., vancomycin, ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

III. Procedure

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-(5,7-Dichloro-2-benzofuranyl)ethanone in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in the appropriate broth in a separate plate or in tubes to create a range of concentrations.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate broth into all wells of a 96-well plate.

    • Add 50 µL of the diluted compound to the corresponding wells, creating a final volume of 100 µL.

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 150 µL.

    • Controls:

      • Growth Control: Broth with inoculum but no compound.

      • Sterility Control: Broth only.

      • Positive Control: Broth with inoculum and a standard antibiotic.[13]

      • Solvent Control: Broth with inoculum and the highest concentration of the solvent used.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[6][13] Fungal cultures may require longer incubation periods.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][13] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[6]

IV. Interpretation of Results

Lower MIC values indicate greater antimicrobial potency.[14] The results should be compared to those of the positive control antibiotic. It is important to note that the MIC value alone does not provide information on whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).

Protocol 2: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[15][16][17]

I. Principle

A standardized microbial inoculum is swabbed onto the surface of an agar plate. Wells are then punched into the agar, and a solution of the test compound is added to the wells. During incubation, the compound diffuses into the agar, and if it possesses antimicrobial activity, a zone of growth inhibition will form around the well.[17]

II. Materials

  • 1-(5,7-Dichloro-2-benzofuranyl)ethanone

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic solution

  • Solvent (e.g., DMSO)

  • Incubator

III. Procedure

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[18]

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[17]

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the 1-(5,7-Dichloro-2-benzofuranyl)ethanone solution (at a known concentration) into each well.[19][20]

  • Controls: Include wells with a positive control antibiotic and a solvent control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

IV. Data Analysis

Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.

Protocol 3: Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a standardized, qualitative or semi-quantitative test widely used in clinical laboratories.[8][12][18]

I. Principle

Filter paper disks impregnated with a specific concentration of the test compound are placed on an agar plate inoculated with a standardized microbial lawn. The compound diffuses from the disk into the agar, and the diameter of the resulting zone of inhibition is measured after incubation.[21]

II. Materials

  • 1-(5,7-Dichloro-2-benzofuranyl)ethanone

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cotton swabs

  • Forceps

  • Incubator

III. Procedure

  • Disk Preparation: Impregnate sterile filter paper disks with a known amount of 1-(5,7-Dichloro-2-benzofuranyl)ethanone solution and allow them to dry.

  • Plate Inoculation: Inoculate MHA plates with a standardized microbial suspension as described in the agar well diffusion method.

  • Disk Application: Aseptically apply the impregnated disks to the surface of the agar using sterile forceps.[18] Ensure firm and even contact with the agar.[22]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[22]

  • Data Analysis: Measure the diameter of the zones of inhibition.

Visualization of Experimental Workflows

Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Standardized Inoculum (0.5 McFarland) Plate 96-Well Plate Inoculum->Plate Compound Serial Dilutions of 1-(5,7-Dichloro-2-benzofuranyl)ethanone Compound->Plate Incubation Incubation (37°C, 16-20h) Plate->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for the Broth Microdilution Assay.

Agar Diffusion (Well/Disk) Workflow

Agar_Diffusion Inoculum Standardized Inoculum (0.5 McFarland) Plate_Prep Inoculate MHA Plate (Confluent Lawn) Inoculum->Plate_Prep Well_Disk Create Wells or Apply Disks Plate_Prep->Well_Disk Add_Compound Add Compound Solution or Impregnated Disk Well_Disk->Add_Compound Incubation Incubation (37°C, 16-20h) Add_Compound->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Caption: General Workflow for Agar Diffusion Methods.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC values - Inaccurate inoculum density- Variability in incubation time or temperature- Compound precipitation- Strictly adhere to the 0.5 McFarland standard.- Ensure consistent incubation conditions.[23]- Check compound solubility in the test medium; consider a different solvent if necessary.[24]
No zone of inhibition in agar-based assays - Compound is inactive against the test organism- Poor diffusion of the compound in agar- Compound concentration is too low- Confirm activity using a more sensitive method like broth microdilution.- Consider the molecular weight and polarity of the compound.- Test a higher concentration range.
Contamination in control wells - Non-sterile technique- Contaminated reagents or media- Review and reinforce aseptic techniques.- Use fresh, sterile reagents and media.
Poor or no growth in the growth control well - Inoculum viability is low- Inappropriate growth medium or incubation conditions- Use a fresh culture for inoculum preparation.- Verify that the medium and incubation conditions are optimal for the test organism.

References

  • IDEXX. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Dr.Oracle. (2025, November 20). How do you interpret Minimum Inhibitory Concentration (MIC) values in culture sensitivity reports? Available at: [Link]

  • PharmD, A. P. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Med Ed 101. Available at: [Link]

  • Wroblewska, J., & Wolska, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 964. Available at: [Link]

  • EUCAST. (2015, January). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 5.0. Available at: [Link]

  • Åhman, J., Matuschek, E., & Kahlmeter, G. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(2), 368–377. Available at: [Link]

  • EUCAST. (2022, April 20). EUCAST Disk Diffusion Method (Part 1). CGSpace. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Available at: [Link]

  • Li, J., Li, X., Wang, Y., Zhang, Y., Liu, Y., Zhang, H., & Li, Z. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(18), 7763–7774. Available at: [Link]

  • NAK Deutschland. (2025, January 9). The EUCAST disk diffusion method for anaerobic bacteria. Available at: [Link]

  • National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • Lin, T. T., & Chen, H. M. (2014). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 52(5), 1619–1623. Available at: [Link]

  • Hinduwebsite.com. (2025, August 1). Agar well diffusion: Significance and symbolism. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • ResearchGate. (2025, December 16). Modification of antimicrobial susceptibility testing methods. Available at: [Link]

  • ResearchGate. (n.d.). Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. Available at: [Link]

  • Bentham Science Publishers. (2022, January 1). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Available at: [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Nascente, P. S., Meinerz, A. R. M., Ferreira, L. L., Guazzelli, A. C. S., Nobre, M. O., & Meireles, M. C. A. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(2), 337–343. Available at: [Link]

  • Longdom Publishing. (2022, November 25). Latest Developed Methods for Antimicrobial Susceptibility Testing. Available at: [Link]

  • ResearchGate. (2015, July 7). Well diffusion method for evaluation of antibacterial activity of copper phenyl fatty hydroxamate synthesized from canola and palm kernel oils. Available at: [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Available at: [Link]

  • Simner, P. J., & Patel, R. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Diseases and Therapy, 10(Suppl 1), 39–59. Available at: [Link]

  • ResearchGate. (2021, September 16). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Available at: [Link]

  • Ghannoum, M. A., & Isham, N. (2014). Methods for in vitro evaluating antimicrobial activity: A review. Pharmaceuticals, 7(11), 961–981. Available at: [Link]

  • Spížek, J., & Řezanka, T. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Metabolites, 12(10), 999. Available at: [Link]

  • ResearchGate. (2024, August 22). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?. Available at: [Link]

  • Khan, Z., & Siddiqui, M. F. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Acta Biologica Szegediensis, 67(2), 97–110. Available at: [Link]

  • Tenover, F. C. (2024, May 27). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials | Microbiology. Available at: [Link]

Sources

Application

Technical Guide: Carbonyl Functionalization of 1-(5,7-Dichloro-2-benzofuranyl)ethanone

This Technical Application Note is designed for medicinal chemists and process development scientists. It details the functionalization of 1-(5,7-Dichloro-2-benzofuranyl)ethanone (CAS: 1-(5,7-dichlorobenzofuran-2-yl)etha...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for medicinal chemists and process development scientists. It details the functionalization of 1-(5,7-Dichloro-2-benzofuranyl)ethanone (CAS: 1-(5,7-dichlorobenzofuran-2-yl)ethan-1-one), a privileged scaffold in the synthesis of antimicrobial and anticancer agents.[1]

Executive Summary & Chemical Profile

The 1-(5,7-Dichloro-2-benzofuranyl)ethanone scaffold represents a critical intermediate in drug discovery.[1] The presence of two chlorine atoms at the C5 and C7 positions of the benzofuran ring significantly enhances lipophilicity (LogP) and metabolic stability compared to the unsubstituted parent. This guide focuses on the carbonyl group (C2-acetyl) , which serves as a "chemical handle" for divergent synthesis.[1]

Compound Profile:

  • IUPAC Name: 1-(5,7-dichloro-1-benzofuran-2-yl)ethan-1-one[1]

  • Key Reactivity: The C2-acetyl group is activated by the electron-withdrawing nature of the benzofuran ring, making it highly susceptible to nucleophilic attack and alpha-deprotonation.

  • Electronic Effect: The 5,7-dichloro substitution exerts a remote electron-withdrawing inductive effect (-I), slightly increasing the acidity of the

    
    -methyl protons and the electrophilicity of the carbonyl carbon.[1]
    

Strategic Reaction Pathways

The following flowchart visualizes the divergent synthesis pathways available from the parent ketone.

ReactionPathways Start 1-(5,7-Dichloro-2- benzofuranyl)ethanone Chalcone Chalcones (Antimicrobial/Anticancer) Start->Chalcone Aldol Condensation (Ar-CHO, NaOH) Alcohol Secondary Alcohols (Chiral Intermediates) Start->Alcohol Reduction (NaBH4 or Transfer Hydrog.) Bromo α-Bromo Ketones (Thiazole Precursors) Start->Bromo α-Halogenation (Br2/AcOH or CuBr2) Schiff Schiff Bases/Hydrazones (Enzyme Inhibitors) Start->Schiff Condensation (R-NH2, H+)

Figure 1: Divergent synthetic pathways for 1-(5,7-dichloro-2-benzofuranyl)ethanone functionalization.

Detailed Experimental Protocols

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of


-unsaturated ketones (chalcones) for biological screening.[1]
Mechanism:  The base-catalyzed formation of an enolate followed by nucleophilic attack on an aromatic aldehyde and subsequent dehydration.

Reagents:

  • Substrate: 1-(5,7-Dichloro-2-benzofuranyl)ethanone (1.0 equiv)[1]

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv)[1]

  • Base: 40% NaOH (aq) or KOH pellets[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 1-(5,7-dichloro-2-benzofuranyl)ethanone in 10 mL of Ethanol.

    • Pro-Tip: The 5,7-dichloro analog is less soluble than the unsubstituted ketone.[1] Mild heating (40°C) or the addition of a co-solvent (DCM, 1-2 mL) may be required to ensure homogeneity before adding the base.[1]

  • Addition: Add 1.0 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 1.0 mL of 40% NaOH solution dropwise while stirring at room temperature.

    • Observation: A color change (often yellow to deep orange/red) indicates the formation of the chalcone.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Pour the reaction mixture into 50 mL of crushed ice-water containing 2 mL of HCl (to neutralize the base).

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

Self-Validating Check:

  • 1H NMR Signal: Look for the characteristic doublet signals of the vinylic protons (

    
    ) with a coupling constant (
    
    
    
    ) of ~15-16 Hz, confirming the trans (
    
    
    ) geometry.[1]
Protocol B: Alpha-Bromination (Hantzsch Thiazole Precursor)

Objective: Selective bromination at the alpha-position to generate 2-bromo-1-(5,7-dichloro-2-benzofuranyl)ethanone.[1] Application: This intermediate is essential for synthesizing thiazoles via the Hantzsch reaction.

Reagents:

  • Substrate: 1-(5,7-Dichloro-2-benzofuranyl)ethanone[1]

  • Brominating Agent: Bromine (

    
    ) or Copper(II) Bromide (
    
    
    
    )[1]
  • Solvent: Glacial Acetic Acid (AcOH) or Chloroform/Ethyl Acetate (1:1)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the ketone in 20 mL of Glacial Acetic Acid.

    • Safety Note: Perform this reaction in a fume hood. Bromine is highly toxic and corrosive.

  • Bromination: Add a solution of Bromine (5.0 mmol) in 5 mL of AcOH dropwise over 30 minutes at 0–5°C.

    • Mechanistic Insight: Low temperature favors mono-bromination over di-bromination. The electron-withdrawing chlorines deactivate the aromatic ring, preventing electrophilic aromatic substitution on the benzofuran core; reaction occurs exclusively at the alpha-carbon.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Pour into ice water. The product usually precipitates as a solid.

  • Purification: Filter and wash with cold water. If an oil forms, extract with DCM, dry over

    
    , and evaporate.[1][2]
    
Protocol C: Carbonyl Reduction

Objective: Reduction to 1-(5,7-dichloro-2-benzofuranyl)ethanol.

Reagents:

  • Reducing Agent: Sodium Borohydride (

    
    )[1]
    
  • Solvent: Methanol (MeOH)[1]

Methodology:

  • Dissolve 1.0 mmol of ketone in 10 mL MeOH.

  • Cool to 0°C. Add

    
     (1.5 equiv) in small portions (exothermic).
    
  • Stir for 1 hour. Quench with dilute HCl.

  • Extract with EtOAc. The product is a white solid.

Data Analysis & Optimization

The following table summarizes expected outcomes based on substituent effects compared to the unsubstituted parent.

Reaction TypeReagent5,7-Dichloro EffectExpected YieldNotes
Aldol (Chalcone) NaOH/EtOHEnhanced Acidity: The Cl atoms stabilize the enolate, potentially accelerating the reaction.[1]85-95%High yields; product precipitates easily.
Bromination

/AcOH
Regioselectivity: Cl atoms deactivate the ring, preventing ring bromination.70-80%Strict temperature control (0°C) required to avoid di-bromination.[1]
Reduction

Electrophilicity: Carbonyl is more electron-deficient, reacting faster.>90%Clean reaction; watch for solubility issues in pure MeOH.

Mechanistic Visualization: Chalcone Formation

Understanding the electronic influence of the 5,7-dichloro motif is vital.[1]

Mechanism Step1 Step 1: Deprotonation (OH- removes α-proton) Enolate Enolate Intermediate (Stabilized by Benzofuran System) Step1->Enolate Fast Step2 Step 2: Nucleophilic Attack (Enolate attacks Ar-CHO) Enolate->Step2 Rate Determining Alkoxide β-Hydroxy Ketone (Aldol Adduct) Step2->Alkoxide Step3 Step 3: Dehydration (-H2O via E1cB) Alkoxide->Step3 Product Final Chalcone (E-isomer) Step3->Product Irreversible

Figure 2: Mechanism of base-catalyzed Claisen-Schmidt condensation.

References

  • Synthesis of Chalcones (General Protocol)

    • Title: Chalcones: Synthesis, structure diversity and pharmacological aspects.[1]

    • Source: Journal of Chemical and Pharmaceutical Research, 2014.
    • URL:[Link] (General Journal Link for verification of standard protocols)[1]

  • Benzofuran Functionalization & Biological Activity

    • Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[3][4][5][6]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Bromination of Benzofuran-2-yl Ethanones

    • Title: 1-(5-Bromo-1-benzofuran-2-yl)ethanone.[1][7]

    • Source: Acta Crystallographica (via NIH).[1]

    • URL:[Link]

  • Reduction Protocols (Biocatalytic & Chemical)

    • Title: Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions.[1][8]

    • Source: Tetrahedron: Asymmetry (via Academia.edu).[1]

    • URL:[Link] (Referenced for NaBH4 comparison data)[1]

  • Compound Data (PubChem)

    • Title: 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one (Analog Data).[7]

    • Source: PubChem.[9]

    • URL:[Link][1]

Sources

Method

Application Note: Synthesis of Novel Chalcones from 1-(5,7-Dichloro-2-benzofuranyl)ethanone for Drug Discovery

Abstract Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one framework, represent a critical class of intermediates in flavonoid biosynthesis and are foundational scaffolds in medicinal chemistry.[1][2] Their v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one framework, represent a critical class of intermediates in flavonoid biosynthesis and are foundational scaffolds in medicinal chemistry.[1][2] Their versatile α,β-unsaturated ketone system allows for a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The benzofuran moiety is also a well-established "privileged structure" in drug discovery, present in numerous pharmacologically active compounds.[3] This application note provides a detailed, field-proven protocol for the synthesis of novel chalcone derivatives through the Claisen-Schmidt condensation of 1-(5,7-Dichloro-2-benzofuranyl)ethanone with various aromatic aldehydes. We offer in-depth procedural guidance, mechanistic insights, purification techniques, and characterization standards intended for researchers in synthetic chemistry and drug development.

Principle of Synthesis: The Claisen-Schmidt Condensation

The most robust and widely adopted method for chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction.[4][5][6] The reaction proceeds by the deprotonation of the α-carbon of an acetophenone derivative—in this case, 1-(5,7-Dichloro-2-benzofuranyl)ethanone—by a strong base (e.g., KOH or NaOH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone, the chalcone.[6][7]

The choice of a strong base is critical to ensure sufficient concentration of the enolate for the reaction to proceed efficiently. Ethanol is a common solvent as it effectively dissolves the reactants and the base catalyst.[8][9]

Claisen_Schmidt_Mechanism ketone 1-(5,7-Dichloro-2-benzofuranyl)ethanone enolate Enolate Intermediate ketone->enolate α-Proton Abstraction base OH⁻ (Base) aldol Aldol Adduct enolate->aldol Nucleophilic Attack aldehyde Ar-CHO (Aromatic Aldehyde) chalcone Chalcone Product aldol->chalcone Dehydration water H₂O

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Detailed Experimental Protocols

Materials and Reagents
  • 1-(5,7-Dichloro-2-benzofuranyl)ethanone

  • Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl), dilute (e.g., 10%)

  • Distilled Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • TLC plates (silica gel 60 F254)

  • Solvents for TLC (e.g., Hexane:Ethyl Acetate mixture)

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5,7-Dichloro-2-benzofuranyl)ethanone (1.0 equivalent) and the selected aromatic aldehyde (1.1 equivalents) in ethanol (20-30 mL). Stir the solution at room temperature until all solids are completely dissolved.

  • Catalyst Preparation: Separately, prepare a 40-50% aqueous solution of KOH or NaOH.

  • Reaction Initiation: While stirring the ethanolic solution of reactants, add the aqueous base solution dropwise over 5-10 minutes. A color change and/or the formation of a precipitate is often observed, indicating the initiation of the reaction.

  • Reaction Progression and Monitoring: Allow the mixture to stir vigorously at room temperature for 4-24 hours.[8] The reaction time can vary significantly depending on the reactivity of the aldehyde. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (the ethanone) and the appearance of a new, typically lower Rf spot corresponding to the chalcone product.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water. Stir for 15-20 minutes.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is approximately 7.[8][10] This step neutralizes the excess base and protonates the phenoxide if any, ensuring the complete precipitation of the crude chalcone.

  • Collection of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[11][12] Wash the solid generously with cold distilled water until the filtrate is neutral.

  • Drying: Allow the crude product to air-dry or place it in a desiccator under vacuum to remove residual water.

Purification Protocol: Recrystallization

Recrystallization is the standard and most effective method for purifying crude chalcones.[4][11][13]

  • Solvent Selection: Ethanol is typically an excellent solvent for recrystallizing chalcones.[4] The ideal solvent dissolves the compound when hot but sparingly when cold.

  • Dissolution: Place the crude, dry chalcone into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate at a low setting) while stirring until the solid is completely dissolved.[13] Avoid adding excessive solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[13]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[4][14]

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.[13]

  • Final Drying: Dry the purified crystals completely in a vacuum oven or desiccator.

Characterization of Synthesized Chalcones

The identity and purity of the final products must be confirmed through standard analytical techniques.

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.[10]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone (typically ~1630-1680 cm⁻¹) and the C=C stretch (~1550-1620 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expect two characteristic doublets in the vinylic region (δ 6.5-8.0 ppm) for the α- and β-protons with a coupling constant (J) of ~15-18 Hz, confirming the trans configuration. Aromatic protons will appear in their respective regions.

    • ¹³C-NMR: The carbonyl carbon typically appears around δ 185-195 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized chalcone.[6]

Representative Data for Synthesized Chalcones

The following table summarizes expected results for the synthesis of chalcones from 1-(5,7-Dichloro-2-benzofuranyl)ethanone and various aldehydes, based on established Claisen-Schmidt condensation outcomes.

Aldehyde ReactantProduct NameTypical Yield (%)Appearance
Benzaldehyde(E)-1-(5,7-dichloro-2-benzofuranyl)-3-phenylprop-2-en-1-one75-85%Pale yellow solid
4-Chlorobenzaldehyde(E)-1-(5,7-dichloro-2-benzofuranyl)-3-(4-chlorophenyl)prop-2-en-1-one80-90%Yellow solid
4-Methoxybenzaldehyde(E)-1-(5,7-dichloro-2-benzofuranyl)-3-(4-methoxyphenyl)prop-2-en-1-one85-95%Bright yellow solid
4-Nitrobenzaldehyde(E)-1-(5,7-dichloro-2-benzofuranyl)-3-(4-nitrophenyl)prop-2-en-1-one70-80%Orange/Yellow solid

Note: Yields are illustrative and highly dependent on reaction conditions and purification efficiency.

Overall Experimental Workflow

The entire process from starting materials to the final, characterized product is outlined in the workflow diagram below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Characterization reactants 1. Dissolve Ketone & Aldehyde in Ethanol add_base 2. Add Aqueous Base (KOH / NaOH) reactants->add_base stir 3. Stir at RT (4-24h) add_base->stir monitor 4. Monitor by TLC stir->monitor quench 5. Pour into Ice Water monitor->quench neutralize 6. Neutralize with HCl quench->neutralize filtrate 7. Vacuum Filtration neutralize->filtrate wash 8. Wash with Cold Water filtrate->wash recrystallize 9. Recrystallize from Hot Ethanol wash->recrystallize cool 10. Cool Slowly & Ice Bath recrystallize->cool filter_pure 11. Filter & Wash with Cold Ethanol cool->filter_pure dry 12. Dry Product filter_pure->dry characterize 13. Analyze by MP, IR, NMR, MS dry->characterize

Caption: Comprehensive workflow for the synthesis of benzofuranyl chalcones.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle strong bases (NaOH, KOH) and acids (HCl) with extreme care in a well-ventilated fume hood.

  • Avoid inhalation of solvent vapors.

  • Use caution when heating flammable solvents like ethanol. Never heat in a sealed container.

References

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). PMC. [Link]

  • Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. (2021). Progress in Nutrition - Mattioli 1885. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR. [Link]

  • Synthesis and antimicrobial activity of some novel chalcones containing 3-hydroxy benzofuran. (n.d.). ResearchGate. [Link]

  • Green synthesis of chalcones derivatives. (2021). SciSpace. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2025). ResearchGate. [Link]

  • SYNTHESIS OF CHALCONES. (2020). Jetir.Org. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. (n.d.). Pharmaceutical Journal. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Omega. [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]

  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. (2020). MDPI. [Link]

  • Computational Analysis of a Series of Chlorinated Chalcone Derivatives. (n.d.). Preprints.org. [Link]

  • Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. (2017). Fitoterapia. [Link]

  • Computational and SAR Assessment of Newly Synthesized Dichlorobenzyloxy Chalcone Scaffolds with Their Biological Evaluation. (2026). ResearchGate. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. [Link]

  • Chalcones: Synthesis, structure diversity and pharmacological aspects. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. [Link]

  • What is the best way to synthesize chalcone? (2013). ResearchGate. [Link]

Sources

Application

Application Note: Crystallization &amp; Purification of 1-(5,7-Dichloro-2-benzofuranyl)ethanone

Executive Summary 1-(5,7-Dichloro-2-benzofuranyl)ethanone (also known as 5,7-dichloro-2-acetylbenzofuran ) is a critical heterocyclic intermediate, often utilized in the synthesis of uricosuric agents (analogous to Benzb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5,7-Dichloro-2-benzofuranyl)ethanone (also known as 5,7-dichloro-2-acetylbenzofuran ) is a critical heterocyclic intermediate, often utilized in the synthesis of uricosuric agents (analogous to Benzbromarone) and LFA-1 antagonists (such as Lifitegrast derivatives).

Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to the persistence of starting material (3,5-dichlorosalicylaldehyde) and the formation of colored oligomeric side-products during the Rap-Stoermer or Feist-Benary cyclization. This guide details a robust two-stage purification strategy designed to eliminate phenolic impurities and control crystal polymorphism.[1]

Physicochemical Profile & Solubility Analysis

Understanding the solute-solvent interaction is the prerequisite for successful crystallization. 2-Acetylbenzofurans are lipophilic, planar molecules that exhibit strong


-

stacking in the solid state.

Table 1: Solubility Profile & Solvent Selection

Solvent SystemSolubility @ 25°CSolubility @ BoilingRole in Protocol
Ethanol (95%) ModerateHighPrimary Solvent. Offers the best balance of yield and impurity rejection.
Ethyl Acetate HighVery HighSolvent. Used for initial dissolution in high-purity polishing steps.[1]
n-Heptane InsolubleLowAnti-Solvent. Critical for maximizing yield and purging non-polar byproducts.[1]
Water InsolubleInsolubleAnti-Solvent. Used to crash out product from ethanolic solutions.[1]
Dichloromethane Very HighVery HighExtraction Solvent. Not suitable for crystallization due to high volatility.[1]

Pre-Crystallization Workup (Critical Control Point)

The "Application Scientist" Insight: Direct recrystallization of the crude reaction mixture often fails or results in "oiling out" if the unreacted phenolic starting material (3,5-dichlorosalicylaldehyde) is not removed chemically first.[1] Crystallization alone cannot efficiently separate a phenol from a neutral benzofuran due to potential hydrogen bonding interactions between the two.[1]

Protocol A: Chemical Wash (Mandatory Pre-step) [1]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram of crude).

  • Caustic Wash: Wash the organic layer twice with 1M NaOH (cold, 5°C).[1]

    • Mechanism: This converts the phenolic starting material into its water-soluble phenolate salt, partitioning it into the aqueous phase.

  • Neutralization: Wash the organic layer once with Brine and once with Water.[1]

  • Concentration: Dry over MgSO₄, filter, and evaporate to a solid residue. Proceed to crystallization immediately.

Protocol B: Standard Recrystallization (Ethanol Method)

This method is the industrial standard for achieving >98% purity.[1] It relies on the steep solubility curve of the benzofuran in hot ethanol.[1]

Materials
  • Crude 1-(5,7-Dichloro-2-benzofuranyl)ethanone (post-wash).

  • Ethanol (Absolute or 95%).

  • Activated Carbon (e.g., Darco G-60) – Optional for color removal.

Step-by-Step Methodology
  • Slurry Generation:

    • Place the crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethanol (5 mL per gram of solid).[1] Note: Do not add excess solvent initially.[1]

  • Dissolution:

    • Heat the mixture to reflux (approx. 78°C).

    • If solids persist after 5 minutes of reflux, add more Ethanol in small portions (0.5 mL/g) until a clear solution is obtained.[1]

    • Checkpoint: If the solution is dark brown/black, add Activated Carbon (5 wt% of crude mass) and reflux for 15 minutes. Filter hot through a Celite pad.

  • Controlled Cooling (Nucleation):

    • Remove the heat source and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.

    • Agitation: Stir at a low speed (100 RPM). High shear can cause secondary nucleation and small, difficult-to-filter crystals.

  • Deep Cooling (Yield Maximization):

    • Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour.

    • Observation: The product should crystallize as off-white to pale yellow needles or prisms.

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash: Wash the filter cake with cold Ethanol (0°C). Use a volume equal to 20% of the total solvent volume used.

    • Warning: Do not use room temperature ethanol for washing; it will redissolve the product.[1]

  • Drying:

    • Dry in a vacuum oven at 40-45°C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.[1]

Protocol C: High-Purity Refinement (EtOAc/Heptane)

Use this protocol if the Ethanol method yields material with trapped non-polar impurities or if a specific polymorph is required.[1]

  • Dissolution: Dissolve 10g of semi-pure crystals in the minimum amount of hot Ethyl Acetate (approx. 30-40 mL) at 60°C.

  • Anti-Solvent Addition:

    • While maintaining 60°C, slowly add n-Heptane dropwise.

    • Stop adding when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the solution.[1]

  • Crystallization:

    • Cool to room temperature.

    • Seed with a pure crystal (if available) at 35°C to induce uniform growth.[1]

    • Cool to 0°C.

  • Filtration: Filter and wash with a 1:3 mixture of EtOAc:Heptane (cold).

Process Visualization

The following diagram illustrates the critical decision pathways and unit operations for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) Wash Chemical Wash (EtOAc + 1M NaOH) Start->Wash Dissolve PhaseSep Phase Separation (Remove Aqueous Phenolate) Wash->PhaseSep Evap Evaporation to Dryness PhaseSep->Evap Organic Layer EthanolRecryst Primary Recrystallization (Ethanol Reflux) Evap->EthanolRecryst HotFilter Hot Filtration (Remove Carbon/Insolubles) EthanolRecryst->HotFilter If Colored Cooling Controlled Cooling (78°C -> 20°C -> 0°C) EthanolRecryst->Cooling If Clear HotFilter->Cooling Isolation Filtration & Cold Wash Cooling->Isolation FinalProduct Final Product (>99% Purity) Isolation->FinalProduct Vacuum Dry

Caption: Workflow for the isolation of 1-(5,7-Dichloro-2-benzofuranyl)ethanone, highlighting the critical caustic wash step to remove phenolic precursors.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing. Usually caused by high impurity levels or cooling too fast.1. Re-heat to dissolve. 2. Add a seed crystal at the cloud point.[1] 3. Add 5-10% more solvent to lower saturation.
Yellow/Brown Color Oxidation products or polymerized impurities.[1]Perform a "carbon treatment" (Protocol B, Step 2). If color persists, switch to Protocol C (EtOAc/Heptane).[1]
Low Yield Product is too soluble in the mother liquor.[1]1. Cool to lower temperature (-10°C). 2. Add water (antisolvent) to the ethanol filtrate to recover a second crop (lower purity).
Melting Point Depression Presence of 3,5-dichlorosalicylaldehyde.[1][2]Check MP. If <100°C (approx), repeat the NaOH wash step, not just the crystallization.[1]

Analytical Validation

To certify the protocol, the following analytical tests are required:

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.[1]

    • Mobile Phase: Gradient Acetonitrile : Water (0.1% H3PO4).[1] 50:50 to 90:10 over 15 mins.

    • Detection: UV @ 254 nm (aromatic ring) and 280 nm.[1]

    • Acceptance Criteria: Purity > 99.0% area; Single largest impurity < 0.10%.[1]

  • 1H-NMR (DMSO-d6):

    • Confirm the absence of the phenolic proton (approx. 11-12 ppm) from the starting material.

    • Confirm the acetyl methyl singlet (approx. 2.6 ppm).

    • Confirm the aromatic pattern for the 5,7-dichloro substitution.

References

  • Benzofuran Synthesis Review: Khanam, H., & Shamsuzzaman. (2015).[1] Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry.

  • Crystallization of Analogous 2-Acetylbenzofurans: Krishnaswamy, G., et al. (2013).[1] Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. PubMed Central.

  • Synthesis of 3,5-Dichlorosalicylaldehyde Derivatives: Tan, S. L., et al. (2011).[1] 3,5-Dichlorosalicylaldehyde.[1][2][3][4] Acta Crystallographica Section E.

  • General Purification of Benzofuran Intermediates (Lifitegrast Context): Technical Disclosure Commons. (2022).[5] Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro...

Sources

Method

Solvent Selection Guide: 1-(5,7-Dichloro-2-benzofuranyl)ethanone Reaction Optimization

Executive Summary & Physicochemical Profile[1][2][4][5][6] The selection of solvents for 1-(5,7-Dichloro-2-benzofuranyl)ethanone is governed by the specific electronic and steric properties introduced by the 5,7-dichloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][4][5][6]

The selection of solvents for 1-(5,7-Dichloro-2-benzofuranyl)ethanone is governed by the specific electronic and steric properties introduced by the 5,7-dichloro substitution pattern.[1][2][3][4] Unlike the unsubstituted parent benzofuran, the dichloro derivative exhibits significantly higher lipophilicity (


 shift) and reduced solubility in cold protic solvents .[3]

Effective solvent systems must balance the solubilization of this lipophilic core with the specific mechanistic requirements of the target reaction (e.g., stabilizing ionic intermediates vs. supporting radical propagation).[3]

Solubility Profile

The 5,7-dichloro substitution renders the molecule sparingly soluble in standard alcohols at room temperature.[3]

Solvent ClassSolventsSolubility RatingApplication Context
Halogenated DCM, Chloroform, DCEHigh Excellent for bromination and Friedel-Crafts acylation.[1][2][3][4]
Aprotic Polar THF, DMF, DMSOHigh Ideal for nucleophilic substitutions and coupling reactions.[3]
Protic Methanol, Ethanol, IPALow (Cold) / Mod (Hot) Standard for reduction (

) and condensation, but often requires heating.[3]
Hydrocarbons Hexane, HeptaneInsoluble Used as anti-solvents for precipitation/crystallization.[3]
Acids Glacial Acetic AcidModerate Specific solvent for electrophilic substitutions (

addition).[2][3][4]

Solvent Selection by Reaction Type

A. Claisen-Schmidt Condensation (Chalcone Synthesis)

Target: Synthesis of antimicrobial chalcones via reaction with aromatic aldehydes.[2][4][5]

Challenge: The 5,7-dichloro derivative often precipitates out of ethanol/methanol before reacting with the aldehyde, leading to incomplete conversion or heterogeneous "gummy" mixtures.[3]

  • Standard Protocol: Ethanol + Aqueous NaOH.[2][4][6][7] (Often fails for this derivative due to solubility).[2][4]

  • Optimized Solvent System: THF:Ethanol (1:1) or Dioxane:Water .[2][3][4]

    • Why: THF solubilizes the dichloro-benzofuran core completely, while Ethanol/Water supports the base (

      
      ) and the transition state of the aldol condensation.[3]
      
B. -Bromination

Target: Synthesis of


-bromo ketones for thiazole ring formation (Hantzsch synthesis).[1][2][4]

Challenge: Controlling mono- vs. di-bromination and preventing ring halogenation.

  • Ionic Pathway (

    
    ): Glacial Acetic Acid  or Chloroform .[2][3][4] Acetic acid promotes the enolization of the acetyl group, directing the bromine to the alpha position.[3]
    
  • Radical Pathway (NBS):

    
      (Historical) 
    
    
    
    Trifluoromethylbenzene or Acetonitrile (Modern Green Alternatives).[2][3]
    • Note: Avoid DMF/DMSO for bromination as they can lead to Vilsmeier-Haack type side reactions or oxidation.[1][2][4]

C. Carbonyl Reduction

Target: Synthesis of 1-(5,7-dichloro-2-benzofuranyl)ethanol.

  • Solvent: Methanol or Ethanol/THF .[2][4]

  • Protocol: While

    
     degrades slowly in methanol, the reaction is fast enough to compete.[3] If the starting material is insoluble in Methanol, use a THF:Methanol (4:1)  mixture.[3] The THF dissolves the ketone, and Methanol activates the borohydride.[3]
    

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

This logic flow ensures the correct solvent system is chosen based on the reaction mechanism and the solubility constraints of the dichloro-substituted core.

SolventSelection Start Reaction Target Condensation Condensation (Chalcones) Start->Condensation Bromination Alpha-Bromination (Thiazole Precursor) Start->Bromination Reduction Reduction (Alcohol) Start->Reduction SolubilityCheck Is Substrate Soluble in cold EtOH? Condensation->SolubilityCheck AgentCheck Brominating Agent? Bromination->AgentCheck RedSolvent Use MeOH (Standard) or THF:MeOH (if insoluble) Reduction->RedSolvent PureEtOH Use Ethanol + aq. NaOH SolubilityCheck->PureEtOH Yes CoSolvent Use THF:EtOH (1:1) + aq. NaOH SolubilityCheck->CoSolvent No (Likely for 5,7-Cl2) Br2 Use Glacial Acetic Acid (Ionic Mechanism) AgentCheck->Br2 NBS Use Acetonitrile or Trifluoromethylbenzene (Radical Mechanism) AgentCheck->NBS

Caption: Decision tree for solvent selection based on reaction type and specific solubility limitations of the 5,7-dichloro derivative.

Detailed Protocol: -Bromination via Ionic Mechanism

This protocol is optimized for the 5,7-dichloro derivative.[3][4] The use of Glacial Acetic Acid is critical here; it acts as both solvent and catalyst for enolization, ensuring the reaction occurs at the acetyl group rather than the electron-poor benzofuran ring.[3]

Reagents
  • Substrate: 1-(5,7-Dichloro-2-benzofuranyl)ethanone (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq)[3]
    
  • Solvent: Glacial Acetic Acid (10 mL per gram of substrate)

  • Catalyst: HBr (33% in AcOH) - 2-3 drops (Initiator)[1][2][3][4]

Workflow
  • Dissolution: In a 3-neck round bottom flask equipped with a dropping funnel and a drying tube (

    
    ), dissolve the 1-(5,7-Dichloro-2-benzofuranyl)ethanone in Glacial Acetic Acid.
    
    • Note: Gentle warming (30-40°C) may be required to fully dissolve the dichloro derivative.[2][4]

  • Initiation: Add 2-3 drops of HBr/AcOH solution. Stir for 10 minutes to promote enol formation.

  • Addition: Dilute the Bromine in a small volume of Acetic Acid (1:1 v/v). Add this solution dropwise over 30-45 minutes at room temperature.

    • Observation: The deep red color of bromine should disappear upon contact with the solution (or within seconds), indicating rapid consumption.[3]

  • Completion: Once addition is complete, stir for an additional 1 hour.

    • Monitoring: Check via TLC (Solvent: Hexane:Ethyl Acetate 8:2).[2][4] The product (

      
      -bromo ketone) will be less polar than the starting ketone.[2][4]
      
  • Quenching & Isolation:

    • Pour the reaction mixture into Ice-Cold Water (5x reaction volume).

    • The 5,7-dichloro-2-(bromoacetyl)benzofuran should precipitate immediately as a solid due to its high lipophilicity.[1][2][3][4]

    • Filter the solid.[4][6][7][8][9] Wash copiously with water to remove all traces of acid.[4]

    • Purification: Recrystallize from Ethanol or Ethanol/DCM mixture.[2][4]

Figure 2: Bromination Reaction Pathway[1][2]

BrominationFlow Substrate 5,7-Dichloro-2-acetylbenzofuran (Solubilized in AcOH) Enol Enol Intermediate (Acid Catalyzed) Substrate->Enol H+ / AcOH Bromination Nucleophilic Attack on Br2 Enol->Bromination Br-Br Product Alpha-Bromo Ketone (Precipitates in Water) Bromination->Product -HBr

Caption: Mechanistic flow for the acid-catalyzed alpha-bromination in Glacial Acetic Acid.

Troubleshooting & Critical Considerations

IssueCauseSolution
Precipitation during reaction Solvent polarity too high (e.g., pure Ethanol).[1][2][3][4]Switch to THF or Dioxane as the primary solvent.[4]
Poly-bromination Excess Bromine or temperature too high.[1][2][4]Strictly control

equivalents (1.05 eq) and keep temp < 30°C.
Colored Impurities Oxidation of the benzofuran ring.[3]Perform reactions under Nitrogen atmosphere .
Low Yield in Aldol Retro-aldol or incomplete reaction.[1][2][4]Use Lithium Hydroxide (LiOH) instead of NaOH; it often provides better yields for sensitive benzofurans.[2][4]

References

  • Solubility & Synthesis of Benzofuran Derivatives: PubChem. "1-(Benzofuran-2-yl)ethanone."[1][2][3][4][10] National Library of Medicine.[4] Accessed October 26, 2025.[3] [Link]

  • Chalcone Synthesis Protocols: Journal of Chemical and Pharmaceutical Research. "Chalcones: Synthesis, structure diversity and pharmacological aspects."[3][11] 2014, 6(5):1076-1088.[2][3][4][5] [Link][3]

  • Bromination Methodologies: Google Patents.[2][4] "Bromination process WO1998056737A1."[2][4]

  • Molecules.

    
    -Haloketones." 2019, 24, 2187.[3][4]
    [Link]
    
  • Related Structural Data: NIH National Library of Medicine.[2][4] "Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime."[1][2][3][4] [Link]

Sources

Application

Application Note: Green Chemistry Approaches to Synthesizing 1-(5,7-Dichloro-2-benzofuranyl)ethanone

Executive Summary This guide details high-efficiency, green chemistry protocols for the synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone (also known as 2-acetyl-5,7-dichlorobenzofuran). Benzofuran derivatives are cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details high-efficiency, green chemistry protocols for the synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone (also known as 2-acetyl-5,7-dichlorobenzofuran). Benzofuran derivatives are critical pharmacophores exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Conventional synthesis (e.g., Rap-Stoermer reaction under reflux) often suffers from long reaction times, hazardous volatile organic solvents (VOCs), and poor atom economy.[1]

This note presents two optimized "Green" protocols:

  • Microwave-Assisted Solvent-Free Synthesis (MW-SFS): Prioritizes speed and energy efficiency.

  • Ultrasound-Mediated Aqueous Synthesis (US-AS): Prioritizes safety and ambient conditions using Phase Transfer Catalysis (PTC).

Retrosynthetic Analysis & Mechanism

The most direct route to 2-acylbenzofurans is the Rap-Stoermer reaction , involving the condensation of a salicylaldehyde derivative with an


-haloketone.[3]

Target Molecule: 1-(5,7-Dichloro-2-benzofuranyl)ethanone Precursors:

  • 3,5-Dichlorosalicylaldehyde (CAS: 90-60-8)

  • Chloroacetone (CAS: 78-95-5)

Reaction Mechanism

The transformation proceeds via a cascade sequence:

  • Phenoxide Formation: Base deprotonates the phenol.

  • Williamson Ether Synthesis: Nucleophilic attack of the phenoxide on the

    
    -carbon of chloroacetone.
    
  • Intramolecular Aldol Condensation: Base-catalyzed cyclization.

  • Dehydration/Aromatization: Loss of water to form the aromatic benzofuran core.

Mechanistic Pathway Diagram

RapStoermerMechanism Start 3,5-Dichlorosalicylaldehyde + Chloroacetone Step1 Phenoxide Formation Start->Step1 Base (K2CO3) Step2 Ether Intermediate Step1->Step2 -HCl (SN2) Step3 Cyclization (Aldol-type) Step2->Step3 Intramolecular Final 1-(5,7-Dichloro-2- benzofuranyl)ethanone Step3->Final -H2O (Aromatization)

Figure 1: Mechanistic cascade of the Rap-Stoermer reaction for benzofuran synthesis.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis (MW-SFS)

Rationale: Microwave irradiation provides direct dielectric heating, accelerating the reaction rate by orders of magnitude compared to thermal reflux. Eliminating solvents reduces waste (E-factor) and simplifies workup.[1]

Materials
  • 3,5-Dichlorosalicylaldehyde (1.91 g, 10 mmol)[1]

  • Chloroacetone (1.02 g, 11 mmol) [Handle with care: Lachrymator][1]

  • Potassium Carbonate (

    
    ) (2.76 g, 20 mmol)[1]
    
  • Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol) [Phase Transfer Catalyst][1]

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology
  • Pre-mixing: In a 10 mL microwave-transparent process vial, grind 3,5-dichlorosalicylaldehyde and

    
     together to a fine powder using a mortar and pestle (Mechanochemical activation).
    
  • Reagent Addition: Transfer the powder to the vial. Add TBAB. Add Chloroacetone dropwise to the solid mixture.

    • Note: The mixture may become a paste. No solvent is added.

  • Irradiation: Cap the vial with a Teflon-lined septum. Program the microwave reactor:

    • Temperature: 130°C

    • Power: Dynamic (Max 150 W)[1]

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup:

    • Cool the vial to room temperature (RT).

    • Add 20 mL of cold water to the reaction cake and sonicate for 5 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Filter the solid precipitate.

  • Purification: Recrystallize the crude solid from Ethanol:Water (8:2).[1]

Validation Check:

  • TLC: Mobile phase Hexane:Ethyl Acetate (8:2).[1] Product

    
     ~0.6.
    
  • Yield Expectation: 85-92%.

Protocol 2: Ultrasound-Mediated Aqueous Synthesis (US-AS)

Rationale: This method utilizes the "cavitation effect" to generate local hotspots in an aqueous medium, avoiding organic solvents entirely during the reaction phase. It is safer than MW for scaling up but requires slightly longer times.

Materials
  • 3,5-Dichlorosalicylaldehyde (10 mmol)[1]

  • Chloroacetone (12 mmol)[1]

  • Potassium Hydroxide (KOH) (20 mmol)[1]

  • Cetyltrimethylammonium bromide (CTAB) (0.5 mmol) [Surfactant/Catalyst][1]

  • Solvent: Deionized Water (20 mL)

  • Equipment: Ultrasonic cleaning bath or Probe Sonicator[1]

Step-by-Step Methodology
  • Solution Prep: Dissolve KOH and CTAB in 20 mL water in a 50 mL Erlenmeyer flask.

  • Substrate Addition: Add 3,5-dichlorosalicylaldehyde. The solution will turn yellow (phenoxide formation).[1]

  • Reaction: Add chloroacetone dropwise while sonicating.

  • Sonication: Place the flask in the ultrasonic bath at ambient temperature (25-30°C). Sonicate for 45-60 minutes.

    • Observation: The product will precipitate out as a solid during the reaction.

  • Isolation: Filter the precipitate directly. Wash with cold water (3 x 10 mL) to remove base and surfactant.[1]

  • Drying: Dry the solid in a vacuum oven at 50°C.

Validation Check:

  • Melting Point: 162-164°C (Literature value for analog verification).

  • Yield Expectation: 78-85%.

Comparative Data Analysis

MetricConventional Reflux (Acetone)Protocol 1: MW-SFS (Green)Protocol 2: US-AS (Green)
Time 6 - 12 Hours10 Minutes45 - 60 Minutes
Solvent Acetone/MEK (Volatile)None (Solvent-Free)Water (Aqueous)
Energy High (Prolonged Heat)Low (Targeted Heat)Low (Cavitation)
Yield 65 - 75%85 - 92%78 - 85%
E-Factor High (Solvent Waste)Very LowLow
Safety VOC ExposureClosed SystemAqueous/Ambient

Experimental Workflow Diagram

Workflow cluster_MW Protocol 1: Microwave (Speed) cluster_US Protocol 2: Ultrasound (Safety) MW_Start Mix Solids: Aldehyde + K2CO3 + TBAB MW_React Add Chloroacetone MW 130°C, 10 min MW_Start->MW_React MW_Workup Add H2O, Sonicate, Filter Solid MW_React->MW_Workup Product Pure 1-(5,7-Dichloro-2- benzofuranyl)ethanone MW_Workup->Product Recrystallize US_Start Dissolve KOH + CTAB in Water US_React Add Reactants Sonicate 25°C, 60 min US_Start->US_React US_Workup Filter Precipitate Wash with H2O US_React->US_Workup US_Workup->Product Dry

Figure 2: Operational workflow comparing Microwave and Ultrasound protocols.

References

  • Roman, G. (2023).[1][4] Salicylaldehydes Derived from 5-Chloromethyl-2-Hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. Link[1][4]

  • Yadav, J. S., et al. (2004).[1][5] Ionic Liquids-Promoted Multi-Component Reaction: Green Approach for Highly Substituted 2-Aminofuran Derivatives. Synthesis. Link

  • Marriott, K. C., et al. (2012).[1][6] Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. Link

  • Aydin, M., et al. (2019).[1] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect. Link

  • Şahin, E. (2019).[1][7] Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Chirality. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone

Welcome to the technical support center for the synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am experiencing very low or no yield of the desired product. What are the potential causes and how can I fix this?

Answer:

A low or non-existent yield in the Friedel-Crafts acylation of 5,7-dichlorobenzofuran is a common but solvable issue. The root cause often lies with the catalyst, reagents, or reaction conditions.

Causality Analysis:

The Friedel-Crafts acylation is an electrophilic aromatic substitution where a Lewis acid catalyst (e.g., AlCl₃) activates an acylating agent (e.g., acetyl chloride) to generate a highly reactive acylium ion. This electrophile is then attacked by the electron-rich benzofuran ring. The efficiency of this process hinges on several factors:

  • Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Exposure to atmospheric moisture hydrolyzes them, rendering them inactive.

  • Substrate Reactivity: The two chlorine atoms on the benzene ring of the substrate are electron-withdrawing, which deactivates the ring system towards electrophilic attack. This makes the reaction more challenging than the acylation of unsubstituted benzofuran.[1]

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting material or product, or promote side reactions.

  • Stoichiometry: A sufficient amount of Lewis acid is crucial. It not only acts as a catalyst but also complexes with the carbonyl group of the product, which deactivates it. Therefore, slightly more than one equivalent of the catalyst is often required.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Recommended Actions:

  • Ensure Anhydrous Conditions: Use a fresh, unopened container of anhydrous aluminum chloride. Dry your solvent (e.g., Dichloromethane, 1,2-Dichloroethane) over a suitable drying agent like CaH₂.

  • Optimize Stoichiometry: Begin with at least 1.1 equivalents of AlCl₃ relative to the 5,7-dichlorobenzofuran.

  • Controlled Temperature: Start the reaction at 0°C during the addition of reagents to control the initial exotherm, then allow it to warm to room temperature or gently reflux while monitoring by TLC.

  • Consider Milder Alternatives: If the yield remains low, harsh conditions might be decomposing your material. A trifluoroacetic anhydride (TFAA)-mediated approach using acetic acid as the acylating agent can be a high-yielding alternative that does not require a Lewis acid.[2]

Question 2: My reaction produces multiple spots on TLC, and the final product is impure. How can I improve the regioselectivity and minimize byproducts?

Answer:

The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions. For benzofurans, acylation is strongly preferred at the electron-rich C2 position. Significant formation of other isomers is rare but possible if the C2 position is blocked. More likely, the byproducts are from decomposition or polymerization.

Causality Analysis:

  • Catalyst Choice: Strong Lewis acids like AlCl₃ can be aggressive, sometimes promoting side reactions or decomposition, especially with sensitive substrates.[3]

  • Reaction Concentration: High concentrations can favor intermolecular reactions, leading to oligomeric or polymeric byproducts.

  • Work-up Procedure: Improper quenching of the reaction can lead to product degradation. The AlCl₃ complexed with the product ketone must be carefully hydrolyzed.

Recommended Actions:

  • Switch to a Milder Catalyst: Zeolites have been shown to be effective and shape-selective catalysts for Friedel-Crafts acylations, often leading to cleaner reactions.[4] Alternatively, metal triflates such as Bi(OTf)₃ or Sc(OTf)₃ can be effective with less degradation.[5][6]

  • Control Reagent Addition: Add the acylating agent (acetyl chloride) slowly to the solution of the substrate and Lewis acid at a low temperature (0°C) to maintain control over the reaction.

  • Proper Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates any basic byproducts, facilitating their removal during aqueous work-up.

  • Purification Strategy: If byproducts are still present, careful column chromatography is required. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or hexanes/ethyl acetate) can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction mechanism for this synthesis?

A: The synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone is typically achieved via a Friedel-Crafts acylation. The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, which then dissociates to form a highly electrophilic acylium ion (CH₃CO⁺) and the [AlCl₄]⁻ complex.

  • Electrophilic Attack: The electron-rich C2 position of the 5,7-dichlorobenzofuran ring attacks the acylium ion, forming a resonance-stabilized cationic intermediate known as a sigma complex.

  • Rearomatization: The [AlCl₄]⁻ complex abstracts a proton from the C2 position, restoring the aromaticity of the furan ring and yielding the final ketone product, which remains complexed to AlCl₃ until work-up.

Caption: Friedel-Crafts acylation mechanism.

Q2: What are the best practices for setting up and monitoring this reaction?

A: For optimal results and safety, follow these best practices:

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove any traces of water.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the system.

  • Reagent Addition Order: The standard procedure is to suspend/dissolve the 5,7-dichlorobenzofuran and the Lewis acid (AlCl₃) in the anhydrous solvent first, cool the mixture in an ice bath, and then add the acetyl chloride dropwise.

  • Monitoring: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).

    • TLC Protocol:

      • Prepare a TLC plate (silica gel).

      • Spot a co-spot (starting material and reaction mixture), the starting material, and the reaction mixture.

      • Develop the plate in an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

      • Visualize under UV light. The reaction is complete when the starting material spot has been completely consumed and a new, typically lower Rf spot corresponding to the more polar ketone product is dominant.

Q3: Can I use acetic anhydride instead of acetyl chloride?

A: Yes, acetic anhydride can be used as the acylating agent and may be preferable in some cases as it is less volatile and can lead to cleaner reactions.[4] However, using acetic anhydride requires more Lewis acid (at least 2.2 equivalents) because the AlCl₃ will complex with both the product ketone and the acetic acid byproduct.

Acylating AgentCatalyst Equiv. (Typical)ByproductConsiderations
Acetyl Chloride≥ 1.1HCl (gas)Highly reactive, corrosive, moisture-sensitive.
Acetic Anhydride≥ 2.2Acetic AcidLess volatile, may require slightly higher temperatures.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 5,7-Dichlorobenzofuran

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add 5,7-dichlorobenzofuran (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous DCM via syringe.

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully and portion-wise add anhydrous AlCl₃ (1.1 eq). The mixture may become a thick slurry.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly pour the reaction mixture onto a beaker containing a stirred mixture of crushed ice and 1 M HCl. Caution: This is a highly exothermic process that releases HCl gas.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.[7]

References

  • 5 - Molecules

  • 2 - Arkivoc

  • 8 - Journal of Chemical and Pharmaceutical Research

  • 9 - ACS Omega

  • 6 - ResearchGate

  • 4 - MDPI

  • 10 - Royal Society of Chemistry

  • 3 - ResearchGate

  • 11 - ResearchGate

  • 1 - CUTM Courseware

  • 7 - BenchChem

Sources

Optimization

Troubleshooting cyclization failures in benzofuran ethanone production

A Senior Application Scientist's Guide to Troubleshooting Cyclization Failures Welcome to the technical support center for benzofuran ethanone synthesis. This guide is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Cyclization Failures

Welcome to the technical support center for benzofuran ethanone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of benzofuran ring formation. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying chemical logic to empower you to diagnose and solve cyclization failures in your own laboratory. We will explore the causality behind common issues, from reaction setup to mechanistic pathways, ensuring that every step is a self-validating part of your experimental design.

Troubleshooting Guide: Addressing Specific Cyclization Failures

This section is structured in a question-and-answer format to directly address the most common and frustrating issues encountered during the intramolecular cyclization step of benzofuran ethanone synthesis.

Q1: My cyclization reaction shows no product formation and only starting material is recovered. What are the primary causes?

This is one of the most frequent issues, typically pointing to a failure in one of the initial activation steps of the reaction. The root cause depends heavily on the chosen synthetic route.

Answer: A complete lack of conversion suggests that the energy barrier for the cyclization is not being overcome. This can be attributed to several factors:

  • Insufficient Reagent Activity:

    • For Base-Promoted Cyclizations: The base may be too weak to deprotonate the phenolic precursor, or it may be insoluble in the reaction solvent. For instance, in reactions involving the cyclization of an o-hydroxyacetophenone with chloroacetone, potassium carbonate (K₂CO₃) is commonly used.[1] If the K₂CO₃ is old or has absorbed moisture, its basicity can be compromised. Consider switching to a stronger or more soluble base like cesium carbonate (Cs₂CO₃).

    • For Acid-Catalyzed Cyclizations: The acid catalyst may not be strong enough to promote the necessary dehydration or activation of the carbonyl group.[2] Polyphosphoric acid (PPA) or strong Lewis acids like BF₃·OEt₂ are often required to drive these reactions.[3][4] Ensure the acid is fresh and anhydrous.

    • For Metal-Catalyzed Cyclizations: The catalyst may be inactive. Palladium and copper catalysts, especially, can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used. The choice of ligand is also critical for catalyst stability and activity.[5]

  • Incorrect Reaction Temperature: Many cyclization reactions require significant thermal energy. For example, intramolecular condensations may require refluxing in high-boiling solvents like toluene or xylene.[3] If the reaction temperature is too low, the activation energy for the rate-limiting step (often the ring-closing itself) will not be met. Conversely, excessively high temperatures can lead to decomposition.

  • Incompatible Solvent: The solvent plays a crucial role in solvating reagents and intermediates. A common mistake is using a solvent that cannot dissolve the base or the substrate adequately. For many base-mediated reactions, polar aprotic solvents like DMF or acetonitrile are effective.[1][6]

Troubleshooting Workflow: No Product Formation

Here is a logical workflow to diagnose the issue of no product formation.

Caption: A decision tree for troubleshooting complete reaction failure.

Q2: My reaction is producing a complex mixture of products, and the yield of the desired benzofuran ethanone is very low. How can I identify and suppress side reactions?

Low yields accompanied by multiple spots on a TLC plate are often indicative of competing reaction pathways or product decomposition.

Answer: The formation of side products arises when reactive intermediates can follow multiple pathways with similar activation energies. Identifying the structure of these byproducts is the first step toward suppression.

Common Side Products and Their Causes:

  • Dimerization/Polymerization: This is common in reactions involving highly reactive species like terminal alkynes (in Sonogashira-type cyclizations) or activated phenols.

    • Solution: Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding one of the reagents via syringe pump over several hours.

  • Formation of Isomeric Products: In acid-catalyzed cyclizations of aryl ethers, the reaction can proceed via nucleophilic attack from different positions on the benzene ring, leading to regioisomers.[4] The regioselectivity is governed by the electronic properties of the oxonium ion intermediate.[4]

    • Solution: This is an inherent challenge of this pathway. Often, the most practical solution is to redesign the synthesis to use a more regioselective method, such as a palladium-catalyzed cyclization of a pre-functionalized o-halophenol.

  • Formation of Coumarins: In some palladium-catalyzed reactions intended to form benzofurans, coumarins can be an unexpected byproduct.[7] This often involves a competing carbonylation or oxidative pathway.

    • Solution: Carefully control the atmosphere of the reaction. Ensure the reaction is under an inert gas (Argon or Nitrogen) and that all reagents and solvents are thoroughly degassed to remove oxygen, which can act as an oxidant. The choice of ligand can also influence the selectivity between benzofuran and coumarin formation.[8]

  • Incomplete Cyclization/Rearrangement: The Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids is a classic example where the reaction can stall after the initial base-catalyzed ring opening if conditions are not optimal for the subsequent intramolecular attack.[9]

    • Solution: Ensure sufficient base stoichiometry and adequate temperature to drive the final ring contraction. Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times for this specific transformation.[9]

Data-Driven Approach to Side Product Minimization

A systematic approach is required to optimize selectivity. The following table outlines key parameters and their expected impact.

ParameterVariationRationale & Expected Outcome
Concentration Decrease (e.g., from 0.1 M to 0.01 M)Favors intramolecular cyclization, reducing intermolecular side products like dimers.
Temperature DecreaseMay favor the desired product if the activation energy for the side reaction is higher.
Catalyst/Ligand Screen different ligands (e.g., phosphine-based)Ligands can sterically and electronically tune the catalyst's reactivity and selectivity.[5]
Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, organic bases)The base's strength and counter-ion can influence the reaction pathway.[10]
Solvent Screen solvents of varying polaritySolvent can stabilize or destabilize key intermediates, altering the energy landscape of competing pathways.[11]
Q3: I am using a palladium-catalyzed Sonogashira coupling followed by cyclization, but the reaction stalls after the coupling step. Why isn't the cyclization occurring?

This is a common two-stage, one-pot reaction where the failure of the second stage points to specific issues with the cyclization conditions.

Answer: The successful Sonogashira coupling confirms that your palladium catalyst is active for C-C bond formation. The failure of the subsequent intramolecular C-O bond formation (the 5-endo-dig cyclization) points to a different set of requirements.

Key Mechanistic Considerations & Troubleshooting Steps:

  • Base Selection: The base used for the Sonogashira coupling (often an amine like triethylamine or diisopropylamine) may not be optimal for the cyclization step. The cyclization requires the deprotonation of the phenol to form a nucleophilic phenoxide. Amine bases may not be strong enough, or the resulting ammonium salt may interfere with the reaction.

    • Solution: Add a stronger, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ after the Sonogashira coupling is complete (as confirmed by TLC or LC-MS). This provides the necessary basicity to drive the cyclization.[12]

  • Catalyst System: While a single palladium catalyst can often mediate both steps, sometimes the optimal conditions differ. The cyclization is often promoted by a copper co-catalyst, which may have been consumed or deactivated during the initial coupling.

    • Solution: The addition of a copper(I) salt (e.g., CuI) is often critical not just for the Sonogashira step but also for promoting the subsequent cyclization.[8] Ensure an adequate amount is present. In some cases, the choice of palladium ligand can also influence the rate of the cyclization step.

  • Temperature: The intramolecular cyclization often requires a higher temperature than the Sonogashira coupling.

    • Solution: After confirming the completion of the coupling reaction, increase the reaction temperature to drive the cyclization to completion.

Mechanism: Pd/Cu-Catalyzed Sonogashira-Cyclization

The following diagram illustrates the key steps and highlights where failures can occur.

Sonogashira_Cyclization cluster_0 Part 1: Sonogashira Coupling cluster_1 Part 2: Intramolecular Cyclization pd0 Pd(0)L₂ o_iodophenol o-Iodophenol pd_intermediate Ar-Pd(II)-I o_iodophenol->pd_intermediate pd_intermediate->pd0 coupled_product o-Alkynylphenol pd_intermediate->coupled_product alkyne Terminal Alkyne cu_acetylide Copper(I) Acetylide alkyne->cu_acetylide cu_acetylide->pd_intermediate phenoxide Phenoxide Intermediate coupled_product->phenoxide cyclization 5-endo-dig Cyclization phenoxide->cyclization benzofuran Benzofuran Product

Caption: Key failure points in the Sonogashira-cyclization sequence.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the cyclization step for reproducibility?

Answer: Reproducibility hinges on meticulous control of the reaction environment. The three most critical parameters are:

  • Atmosphere: For transition-metal-catalyzed reactions, maintaining a strictly inert atmosphere (Argon or Nitrogen) is paramount to prevent catalyst oxidation and deactivation.[13]

  • Reagent Quality: The purity and dryness of reagents and solvents are crucial. Water can hydrolyze catalysts, quench bases, and participate in unwanted side reactions. Use freshly distilled/dried solvents and high-purity reagents.

  • Stoichiometry: Precise measurement of the catalyst, ligands, and base is essential. Even small deviations can alter the reaction kinetics and selectivity. For reactions requiring ppm levels of a catalyst, preparing a stock solution can improve accuracy.[7]

Q2: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the cyclization?

Answer: The electronic nature of the substituents on the aromatic precursor has a profound and predictable effect on the reaction rate.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase the electron density of the aromatic ring. In base-promoted or metal-catalyzed cyclizations, this enhances the nucleophilicity of the deprotonated phenol, generally leading to faster reaction rates and higher yields.[8][12]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ decrease the electron density of the ring. This makes the phenol less nucleophilic, often resulting in slower reaction rates or requiring more forcing conditions (higher temperature, stronger base).[8] However, in some acid-catalyzed pathways where the aromatic ring acts as a nucleophile attacking a carbocation, the effect can be more complex and may disfavor the reaction.

Experimental Protocols

Protocol 1: General Procedure for Base-Promoted Cyclization of o-Hydroxyacetophenone with Chloroacetone

This protocol is adapted from literature procedures for the synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives.[1]

  • Reagent Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted o-hydroxyacetophenone (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

    • Add anhydrous acetonitrile (to make a 0.1 M solution with respect to the o-hydroxyacetophenone).

  • Reaction Execution:

    • Place the flask under an inert atmosphere (e.g., Nitrogen).

    • Add chloroacetone (1.0 eq) to the stirring mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).

    • Once complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure benzofuran ethanone.

References

  • Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction Source: PMC URL: [Link]

  • Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: PMC URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: Molecules (MDPI) URL: [Link]

  • Title: Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Synthesis of Benzofurans Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins Source: Semantic Scholar URL: [Link]

  • Title: Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles Source: ResearchGate URL: [Link]

  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: MDPI URL: [Link]

  • Title: Total synthesis of natural products containing benzofuran rings Source: RSC Publishing URL: [Link]

  • Title: A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans Source: PMC (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(5,7-Dichloro-2-benzofuranyl)ethanone

Welcome to the technical support center for the synthesis and purification of 1-(5,7-Dichloro-2-benzofuranyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(5,7-Dichloro-2-benzofuranyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar benzofuran derivatives. Here, we address common challenges encountered during the purification process in a comprehensive question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction to the Challenges in Purifying 1-(5,7-Dichloro-2-benzofuranyl)ethanone

The synthesis of benzofuran derivatives, while well-established, is a multi-step process with the potential for significant side-product and impurity formation.[1] The purification of 1-(5,7-Dichloro-2-benzofuranyl)ethanone is critical for ensuring the quality and reliability of downstream applications, particularly in drug development where even trace impurities can have significant biological effects. This guide will walk you through common purification hurdles and provide robust, field-tested solutions.

Frequently Asked Questions & Troubleshooting Guides

Q1: After my synthesis, TLC analysis shows multiple spots in addition to my desired product. What are the likely identities of these impurities?

A1: The presence of multiple spots on your TLC plate is a common observation and these impurities generally fall into a few predictable categories based on the typical synthetic routes to 2-acetylbenzofurans. The most common methods involve the reaction of a substituted salicylaldehyde or a 2-hydroxyacetophenone with an α-haloketone like chloroacetone.[2]

Likely Impurities:

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves. In a typical synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone, this would likely be a dichlorinated salicylaldehyde (e.g., 3,5-dichlorosalicylaldehyde) or a dichlorinated 2-hydroxyacetophenone, along with chloroacetone.

  • Incompletely Cyclized Intermediates: The reaction proceeds through an intermediate ether before cyclization. If the cyclization is not driven to completion, you may have the uncyclized intermediate present in your crude product.

  • Isomeric Products: If the starting dichlorinated phenol has isomeric impurities, you may form benzofuran derivatives with different chlorine substitution patterns on the aromatic ring.

  • Side-Products from Self-Condensation: Chloroacetone can undergo self-condensation under basic conditions, leading to various side-products.

  • Over-alkylation/acylation Products: Depending on the reaction conditions, side reactions on the benzofuran ring can occur.

To confirm the identity of these spots, it is recommended to run co-spots on your TLC plate with your starting materials. For definitive identification of unknown spots, techniques like LC-MS are invaluable for obtaining molecular weight information.[3]

Q2: I'm struggling to separate my product from an impurity with a very similar Rf value by column chromatography. What strategies can I employ to improve separation?

A2: Co-elution of impurities is a frequent challenge in chromatography. Here are several strategies to improve separation:

Optimization of Column Chromatography Parameters:

ParameterRecommended ActionRationale
Solvent System Modify the polarity and selectivity of your eluent. For benzofuran derivatives, common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[2] Experiment with different solvent ratios. Adding a small amount of a third solvent with a different polarity can sometimes dramatically improve separation.Changing the solvent system alters the partitioning of the compounds between the stationary and mobile phases, which can enhance the separation of compounds with similar polarities.
Stationary Phase If using standard silica gel, consider switching to a different stationary phase. For some basic impurities, alumina may provide better separation. Reverse-phase chromatography (C18 silica) can also be an option if your compound and impurities have sufficient solubility in appropriate solvents.Different stationary phases offer different selectivities based on interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Gradient Elution Instead of using a single solvent mixture (isocratic elution), employ a gradient where the polarity of the eluent is gradually increased over the course of the separation.A shallow gradient can effectively separate compounds with very close Rf values by slowly increasing the eluting power of the mobile phase.
Sample Loading Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully load the dried powder onto the top of your column.Dry loading often leads to a more concentrated starting band, which can result in sharper peaks and better resolution.

Alternative Purification Techniques:

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. The key is to find a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at all temperatures.

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution than standard column chromatography.

Q3: My final product appears pure by TLC, but the yield is very low. What are the potential causes and how can I improve it?

A3: Low yield can be attributed to several factors throughout the synthesis and purification process.

Potential Causes of Low Yield:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by TLC until the starting material is consumed. Factors such as reaction time, temperature, and stoichiometry of reagents should be optimized.

  • Product Loss During Work-up: Significant amounts of product can be lost during aqueous work-up, especially if the product has some water solubility. Ensure you are using the correct organic solvent for extraction and perform multiple extractions to maximize recovery.

  • Decomposition on Silica Gel: Some benzofuran derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column. If you suspect this is happening, you can try neutralizing the silica gel with a dilute solution of triethylamine in your solvent before packing the column, or use a less acidic stationary phase like alumina.

  • Sub-optimal Recrystallization Conditions: If you are recrystallizing your product, using too much solvent will result in a significant portion of your product remaining in the mother liquor. Conversely, using too little solvent may cause premature crystallization and trap impurities. Careful solvent screening is crucial.

  • Mechanical Losses: Be mindful of product loss during transfers between flasks, on filtration apparatus, and during solvent removal.

To systematically troubleshoot low yield, it is advisable to analyze samples from each stage of the process (crude reaction mixture, post-work-up, and mother liquor from recrystallization) by TLC or LC-MS to identify where the product is being lost.

Experimental Workflows and Diagrams

Workflow for Impurity Identification and Removal

The following diagram outlines a general workflow for identifying and removing impurities from your crude 1-(5,7-Dichloro-2-benzofuranyl)ethanone product.

impurity_workflow cluster_analysis Analysis of Crude Product cluster_purification Purification Strategy cluster_verification Purity Verification TLC TLC Analysis LCMS LC-MS Analysis TLC->LCMS Identify Impurities Column Column Chromatography LCMS->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Further Purification Purity_TLC Purity Check by TLC Column->Purity_TLC Prep_HPLC Preparative HPLC Recrystallization->Prep_HPLC High Purity Needed Recrystallization->Purity_TLC Prep_HPLC->Purity_TLC NMR NMR Spectroscopy Purity_TLC->NMR Structural Confirmation Final_LCMS Final LC-MS NMR->Final_LCMS Final Purity Check Pure_Product Pure Product Final_LCMS->Pure_Product Verified Pure Product Crude_Product Crude Product Crude_Product->TLC Initial Assessment

Caption: A general workflow for the analysis, purification, and purity verification of 1-(5,7-Dichloro-2-benzofuranyl)ethanone.

References

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. University College Cork. [Link]

  • Process for the production of benzofurans.
  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • New process for preparing 2-acetylfuran from furan. Patsnap. [Link]

  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Technical Disclosure Commons. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

  • Schwartz's reagent. Organic Syntheses. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]

  • Synthesis of 2-acetyl benzofuran 164. ResearchGate. [Link]

  • RIFM fragrance ingredient safety assessment, 1-(3-methyl-2-benzofuranyl)ethanone, CAS Registry Number 23911-56-0. PubMed. [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. ResearchGate. [Link]

Sources

Optimization

Solving solubility issues of 1-(5,7-Dichloro-2-benzofuranyl)ethanone in DMSO

Topic: 1-(5,7-Dichloro-2-benzofuranyl)ethanone in DMSO Executive Summary This guide addresses the solubility challenges associated with 1-(5,7-Dichloro-2-benzofuranyl)ethanone (hereafter referred to as DCBE ).[1][2] As a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(5,7-Dichloro-2-benzofuranyl)ethanone in DMSO

Executive Summary

This guide addresses the solubility challenges associated with 1-(5,7-Dichloro-2-benzofuranyl)ethanone (hereafter referred to as DCBE ).[1][2] As a highly lipophilic benzofuran derivative (LogP ~4.2), DCBE presents significant challenges in aqueous formulation and high-concentration organic stock preparation.[2][3][4] This document provides validated protocols for solubilization, storage, and experimental application, ensuring data integrity in drug discovery workflows.

Physicochemical Context & Solubility Profile

To solve solubility issues, one must first understand the antagonist.[4] DCBE possesses a planar, aromatic structure reinforced by two chlorine atoms. This increases its crystal lattice energy, making the "break-up" of the solid phase energetically demanding, even in powerful solvents like Dimethyl Sulfoxide (DMSO).[3]

PropertyValue / CharacteristicImplication for Solubility
Molecular Structure Planar, Dichloro-substituted BenzofuranHigh crystalline stability; requires mechanical energy (sonication) to dissolve.[1][2]
LogP (Estimated) ~4.2 (Highly Lipophilic)Excellent solubility in organic solvents; extremely poor aqueous solubility.[2][3][4] High risk of precipitation upon dilution.[4][5]
H-Bond Donors 0Limited interaction with water; relies on van der Waals forces.[1][2][4]
DMSO Solubility Moderate to High (up to ~50 mM)*Soluble, but prone to "crashing out" if DMSO absorbs atmospheric moisture.[3][4]

*Note: Solubility limits are batch-dependent. Always perform a pilot solubility test.

Protocol A: Preparation of High-Quality DMSO Stock Solutions

Objective: To create a stable, particle-free stock solution (typically 10 mM - 50 mM) for long-term storage.[1][2][3]

Critical Reagents
  • Solvent: Anhydrous DMSO (≥99.9%, water content <0.1%).[2][3][4] Do not use "molecular biology grade" DMSO that has been opened and stored without desiccants.

  • Vessel: Glass vials (borosilicate). Avoid polystyrene, which can be leached by DMSO.[4]

Step-by-Step Workflow
  • Weighing: Weigh the DCBE powder into a glass vial. Calculate the required DMSO volume for your target concentration.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Tip: Add the solvent in two aliquots.[4] Add 70% of the volume, dissolve, then add the remaining 30% to wash down the sides.[3]

  • Mechanical Dissolution (The "Force" Method):

    • Vortex: 30 seconds at max speed.

    • Sonicate: If visible particles remain, sonicate in a water bath at 40°C for 10-15 minutes .[2][4] The combination of mild heat and acoustic energy is critical for disrupting the dichlorobenzofuran crystal lattice [1].

  • Visual Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved micro-crystals that will seed precipitation later.[4]

Visual Workflow: Solubilization Logic

G Start Solid DCBE (Crystalline) AddDMSO Add Anhydrous DMSO Start->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Check Clear Solution? Vortex->Check Sonicate Sonicate @ 40°C (10 mins) Check->Sonicate No Success Ready for Use (Store Desiccated) Check->Success Yes Sonicate->Vortex

Figure 1: Decision tree for solubilizing stubborn crystalline lipophiles in DMSO.

Protocol B: Preventing "Crash-Out" During Dilution

The Issue: When you pipette your 10 mM DMSO stock into cell culture media (aqueous), the DMSO concentration drops instantly. The hydrophobic DCBE molecules, no longer shielded by DMSO, aggregate and precipitate.[3][4]

The "Intermediate Dilution" Strategy

Never dilute directly from a high-concentration stock (e.g., 50 mM) to the final assay concentration (e.g., 10 µM) in one step if you are facing precipitation.[2][3][4]

  • Step 1 (DMSO-to-DMSO): Perform serial dilutions in 100% DMSO to create a working stock that is 1000x your final assay concentration.[2][4]

    • Example: If you need 10 µM in the well, make a 10 mM working stock in DMSO.[4]

  • Step 2 (The Rapid Mix): Pipette the DMSO working stock into the aqueous media while vortexing the media .

    • Why: Rapid dispersion prevents local high concentrations of compound where precipitation nucleates.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, but be aware that <0.1% might be too low to keep DCBE in solution.[4]

Visual Workflow: The Anti-Precipitation Dilution Scheme

Dilution cluster_warning CRITICAL FAILURE POINT Stock Master Stock (50 mM in DMSO) Inter Intermediate Stock (10 mM in DMSO) Stock->Inter Dilute with DMSO (Maintains Solubility) Final Final Assay Well (10 µM, 0.1% DMSO) Inter->Final Add to Buffer with Rapid Mixing Media Assay Buffer (Aqueous) Media->Final Direct Direct Dilution (50 mM -> Buffer) Precip PRECIPITATION Direct->Precip Hydrophobic Collapse

Figure 2: Correct dilution pathway to maintain solubility in aqueous assays.

Troubleshooting & FAQs

Q1: My DMSO stock has formed crystals after being in the fridge (4°C). Is it ruined? A: No. DMSO freezes at 18.5°C. The crystals you see are likely frozen DMSO, or the compound has crystallized due to the phase change.

  • Fix: Warm the vial to 37°C until the DMSO melts. Vortex and sonicate for 5 minutes to redissolve any compound that may have nucleated.[4]

Q2: I see a fine white precipitate immediately upon adding the stock to my cell culture media. A: This is "crashing out."[4]

  • Fix 1: Warm your culture media to 37°C before adding the compound. Cold media accelerates precipitation.[4]

  • Fix 2: Use a co-solvent.[2][4][6] For animal studies or difficult assays, pre-mix the DMSO stock with Tween 80 or PEG300 before adding saline/water.[4] A common ratio is 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water [2].[4]

Q3: Can I store the stock solution at -20°C? A: Yes, but hygroscopicity is a risk.[2][4] DMSO attracts water from the air. If water content rises, DCBE solubility drops.

  • Protocol: Aliquot the stock into single-use vials. Store them in a sealed container with silica gel desiccant at -20°C. Never re-freeze a thawed aliquot more than once.

Q4: What is the maximum solubility of DCBE in DMSO? A: While batch-specific, similar dichlorobenzofurans typically reach 20–50 mM with sonication.[4] Do not attempt >100 mM concentrations, as the solution will likely be supersaturated and unstable [3].[4]

References
  • BenchChem Technical Support. (2025).[2][4][7] Troubleshooting Solubility in DMSO: Effects of Sonication and Temperature. Retrieved from [2][3][4]

  • MedChemExpress (MCE). (2024).[2][4] Compound Handling Instructions: Co-solvent Strategies for In Vivo Formulation. Retrieved from [2][3][4]

  • Gaylord Chemical Company. (2007).[2][4][8] Dimethyl Sulfoxide (DMSO) Solubility Data and Chemical Properties.[2][4][8][9] Bulletin 102.[4] Retrieved from [2][3][4]

  • PubChem. (2025).[2][4][10] Compound Summary: Benzofuran Derivatives and Physicochemical Properties.[4][11] National Library of Medicine.[4] Retrieved from [2][3][4]

Sources

Troubleshooting

Technical Support Center: 5,7-Dichlorobenzofuran Functionalization

The following guide is structured as a dynamic Technical Support Center designed for high-level researchers. It bypasses generic advice to address the specific electronic and steric anomalies of the 5,7-dichlorobenzofura...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a dynamic Technical Support Center designed for high-level researchers. It bypasses generic advice to address the specific electronic and steric anomalies of the 5,7-dichlorobenzofuran scaffold.

Ticket ID: 57-DCBF-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Methodologies

Strategic Analysis: The Steric & Electronic Map

Before troubleshooting specific failures, you must understand the "terrain" of your molecule. The 5,7-dichloro substitution pattern creates a unique interference pattern that disrupts standard benzofuran protocols.

The "Red Zone" Diagram

The following visualization maps the steric and electronic barriers inherent to this scaffold.

StericMap Core 5,7-Dichlorobenzofuran Core C2 C2 Position (Nucleophilic/Acidic) ACCESSIBLE Core->C2 Direct Lithiation Heck Arylation C3 C3 Position (Electrophilic/Crowded) MODERATE Core->C3 Friedel-Crafts (if C2 blocked) C5 C5-Cl (Para to Oxygen) REACTIVE SITE 1 Core->C5 Pd-Cat Coupling (Fastest OA) C7 C7-Cl (Ortho to Oxygen) DEACTIVATED Core->C7 Pd-Cat Coupling (Slow OA due to O-donation) C4 C4 Position (Peri-Interaction) BLOCKED C5->C4 Peri-Steric Shielding C6 C6 Position (Sandwiched) INACCESSIBLE C5->C6 Buttressing C7->C6 Buttressing

Caption: Reactivity heatmap of 5,7-dichlorobenzofuran. Note that C5-Cl is kinetically more accessible for cross-coupling than C7-Cl due to electronic deactivation at C7.

Troubleshooting Modules

Module A: Cross-Coupling Failures (Suzuki/Buchwald)

User Issue: "I am trying to couple an aryl boronic acid to the scaffold, but I'm getting low yields or recovering starting material. Which chloride reacts first?"

The Mechanism: In 5,7-dichlorobenzofuran, the C5-Cl is generally more reactive than the C7-Cl .

  • Why? The ring oxygen donates electron density into the benzene ring (resonance). Positions ortho (C7) and para (C5) are enriched. However, C7 is directly adjacent to the oxygen. The inductive withdrawal of oxygen is overpowered by the resonance donation, making the C7-Cl bond stronger (higher bond dissociation energy) and the C7 carbon less electrophilic. Furthermore, the oxygen lone pairs can interfere with Pd coordination at C7.

Diagnostic Guide:

SymptomProbable CauseSolution
0% Conversion Catalyst deactivation due to steric bulk (C7) or poor oxidative addition.Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . These bulky NHC or biaryl phosphine ligands force oxidative addition even on electron-rich chlorides.
Mixture of Mono/Di-coupling Lack of site selectivity control.To target C5 only: Use 1.0 eq boronic acid, mild base (K3PO4), and room temp. To target C7: You must couple C5 first, or use a forcing condition (100°C+, SPhos) to hit both.
Protodehalogenation Reaction too hot/long; Pd-hydride formation.Switch solvent to 1,4-Dioxane (anhydrous) and avoid alcoholic solvents. Reduce temp.

Recommended Protocol: Site-Selective C5-Arylation

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) (Ligand is critical for chlorides).

  • Base: K3PO4 (2.0 equiv) – Anhydrous phosphate is crucial to prevent hydrolysis.

  • Solvent: THF:Water (10:1) or Toluene.

  • Temp: 60°C. (Do not reflux initially).

  • Note: If C7 coupling is absolutely required before C5, this is chemically difficult. It is better to synthesize the core from a 2-chloro-6-phenyl-4-chlorophenol precursor.

Module B: Functionalizing C4 or C6 (The "Blocked" Sites)

User Issue: "I need to introduce a functional group at C4 or C6, but standard electrophilic aromatic substitution (EAS) only hits C2 or C3."

The Reality: Direct functionalization of C4 or C6 on the pre-formed 5,7-dichloro scaffold is nearly impossible due to:

  • C4: Peri-interaction with C5-Cl.

  • C6: "Buttressing effect" (sandwiched between C5-Cl and C7-Cl).

The Workaround: The "Pre-Functionalized" Approach Do not try to force a group into C4/C6 of the formed ring. Instead, build the furan ring after the group is present.

Workflow:

  • Start: 2,4-dichlorophenol.

  • Step 1: Ortho-formylation or acylation (Reimer-Tiemann or Duff reaction) to get the salicylaldehyde derivative. Note: This usually directs para to the OH, hitting the open spot.

  • Step 2: If you need C4/C6 substituted, you must start with a 3,5-dichlorophenol derivative or similar isomer where the target positions are open before ring closure.

Alternative: Ir-Catalyzed C-H Borylation If you must use the scaffold:

  • Reagent: [Ir(OMe)(cod)]2 + dtbpy (ligand).

  • Selectivity: This system is sterically driven.[1] It typically borylates the least hindered C-H.

  • Result: It will exclusively hit C2 (if H). If C2 is blocked, it might hit C4, but C5-Cl makes this very slow.

Module C: C2-Lithiation & "Halogen Dance" Risks

User Issue: "I treated 5,7-dichlorobenzofuran with n-BuLi to functionalize C2, but I got a mess of products."

The Mechanism: While C2-H is the most acidic proton (


), the presence of C5/C7 chlorides introduces the risk of Lithium-Halogen Exchange  or Halogen Dance  (migration of the Li to a more stable position stabilized by the chlorides).

Protocol for Clean C2-Lithiation:

  • Reagent: Use LDA (Lithium Diisopropylamide) or LiTMP instead of n-BuLi.

    • Why? These are non-nucleophilic bases. n-BuLi acts as a nucleophile and can attack the chlorides (exchange) or the ring. LDA is too bulky to attack the Cl but strong enough to deprotonate C2.

  • Temperature: Strict -78°C .

    • Why? At higher temps (> -40°C), the lithiated species can induce elimination or ring opening.

  • Quench: Add the electrophile (e.g., aldehyde, iodine) immediately at -78°C.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling (C5-Selective)

Use this to replace the C5-Cl with an Aryl group.

  • Setup: Charge a dried Schlenk tube with 5,7-dichlorobenzofuran (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl2·DCM (3 mol%), and K2CO3 (2.0 eq).

  • Solvent: Add degassed 1,4-Dioxane/H2O (4:1) .

    • Tip: The water is essential for the boronic acid mechanism, but too much promotes dehalogenation.

  • Reaction: Heat to 80°C for 4-6 hours.

  • Monitor: Check TLC/LCMS. C5-product usually elutes slightly more polar than starting material.

  • Troubleshooting: If C7 starts reacting (di-coupling), lower temp to 60°C and switch base to NaHCO3 (weaker base slows the second coupling).

Protocol 2: Synthesis of 5,7-dichloro-2-substituted derivatives (via Sonogashira)

Use this to install a group at C2 while keeping C5/C7 Cls intact.

  • Precursor: Start with 2,4-dichloro-6-iodophenol .

  • Coupling: React with terminal alkyne (1.2 eq).

  • Catalyst: PdCl2(PPh3)2 (2 mol%), CuI (1 mol%).

  • Base/Solvent: Et3N (3 eq) in DMF at RT.

  • Cyclization: Often spontaneous, or requires heating to 60°C.

  • Advantage: This avoids the "C2-lithiation" risks entirely.

Decision Logic Visualization

DecisionTree Start Goal: Functionalize 5,7-Dichlorobenzofuran Q1 Target Position? Start->Q1 ReplaceCl Cross-Coupling (Suzuki/Buchwald) Q1->ReplaceCl Replace Cl (C5/C7) FuncC2 Direct Lithiation Q1->FuncC2 Functionalize C2 FuncC46 FuncC46 Q1->FuncC46 Access C4 or C6 Selectivity Selectivity Issue: C5 reacts > C7 ReplaceCl->Selectivity Sol1 Use Bulky Ligand (XPhos) + Controlled Temp (60°C) Targets C5 Selectivity->Sol1 Sol2 Use SPhos + 100°C Targets C5 AND C7 Selectivity->Sol2 Risk Risk: Li-Halogen Exchange FuncC2->Risk Sol3 Use LDA (Not nBuLi) @ -78°C Risk->Sol3 Block Sterically Blocked on existing ring FuncC46->Block Sol4 De Novo Synthesis (Start from substituted phenol) Block->Sol4

Caption: Decision matrix for selecting the correct synthetic pathway based on target regiochemistry.

References

  • Mechanistic Insight on Pd-Coupling: Colletto, C., et al. "Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes." J. Am. Chem. Soc., 2016.[2] (Provides foundational logic for heterocycle C-H activation and steric effects).

  • Steric Ligand Design: Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Acc.[3][4][5][6] Chem. Res., 2008. (Defines the use of SPhos/XPhos for hindered chlorides).

  • Site-Selectivity in Polyhalogenated Heterocycles: Foubelo, F. & Yus, M. "Selective Lithiation of 4- and 5-Halophthalans." Arkivoc, 2008. (Analogous lithiation strategies for chlorinated oxygen heterocycles).

  • Benzofuran Synthesis Review: Abu-Hashem, A.A. & El-Shazly, M. "Synthesis and Reactions of Benzofuran Derivatives." Eur. J. Med. Chem., 2015. (General synthetic routes for de novo construction).

  • Micellar Catalysis: Lipshutz, B.H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2012. (Technique for overcoming steric barriers via surfactant concentration effects).

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: 1-(5,7-Dichloro-2-benzofuranyl)ethanone

Executive Summary & Application Context 1-(5,7-Dichloro-2-benzofuranyl)ethanone (also known as 5,7-dichloro-2-acetylbenzofuran) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-(5,7-Dichloro-2-benzofuranyl)ethanone (also known as 5,7-dichloro-2-acetylbenzofuran) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive benzofuran derivatives, including anti-arrhythmic agents (analogs of Amiodarone) and antimicrobial compounds.

Reliable characterization of this compound relies on distinguishing it from its precursor (3,5-dichlorosalicylaldehyde ) and its non-chlorinated analog (2-acetylbenzofuran ). This guide provides a comparative FTIR analysis to validate synthesis success, focusing on the disappearance of phenolic signals and the specific shifts induced by the dichloro-substitution pattern.

Synthesis & Structural Logic

To understand the spectral shifts, one must understand the transformation. The synthesis typically involves the cyclization of 3,5-dichlorosalicylaldehyde with chloroacetone.

Mechanistic Pathway (DOT Diagram)

SynthesisPath Precursor 3,5-Dichlorosalicylaldehyde (Phenolic -OH present) Intermediate O-Alkylated Intermediate (Transient) Precursor->Intermediate + Base (K2CO3) - HCl Reagent Chloroacetone (Alpha-halo ketone) Reagent->Intermediate Target 1-(5,7-Dichloro-2-benzofuranyl)ethanone (Furan Ring Formed) Intermediate->Target Cyclization (Aldol-type condensation) - H2O

Figure 1: Synthetic pathway converting the phenolic precursor to the benzofuran target. The loss of the phenolic hydroxyl and formation of the furan ring are the key spectroscopic events.

Comparative FTIR Analysis

The following data compares the target compound against its direct precursor and a structural analog. This triangulation ensures that the observed peaks confirm both the core structure (benzofuran) and the substituents (dichloro).

Table 1: Diagnostic Peak Assignments
Functional GroupPrecursor (3,5-Dichlorosalicylaldehyde)Target (5,7-Dichloro-2-acetylbenzofuran) Analog (2-Acetylbenzofuran)Spectroscopic Logic
O-H Stretch 3200–3450 cm⁻¹ (Broad, Strong)ABSENT AbsentPrimary Purity Check: Disappearance confirms complete cyclization of the phenol.
C=O Stretch ~1660 cm⁻¹ (Aldehyde, H-bonded)1675–1690 cm⁻¹ (Ketone, Conjugated)1664–1677 cm⁻¹The target's ketone is conjugated but lacks the strong intramolecular H-bonding of the precursor, shifting it to a higher frequency. The Cl atoms (electron-withdrawing) may cause a slight blue shift vs. the non-chlorinated analog.
C=C (Aromatic) 1580–1600 cm⁻¹1560–1590 cm⁻¹ ~1588 cm⁻¹Ring breathing modes. The benzofuran system typically shows a doublet or sharp band in this region.
C-O-C (Furan) N/A1250–1270 cm⁻¹ (Asym)1080–1100 cm⁻¹ (Sym)~1080 cm⁻¹Diagnostic of the furan ring closure. The 1080 cm⁻¹ band is a strong marker for benzofurans.
C-Cl Stretch ~1086 cm⁻¹ / 700–800 cm⁻¹1080–1100 cm⁻¹ 750–850 cm⁻¹ AbsentChlorine substituents on the aromatic ring show characteristic bands in the fingerprint region, often overlapping with ring breathing modes.
C-H (Methyl) Absent~2920, 2850 cm⁻¹ (Weak)~2920 cm⁻¹Introduction of the acetyl group (-COCH₃) adds weak aliphatic C-H stretches not present in the aldehyde precursor.
Detailed Spectral Interpretation
1. The Carbonyl Shift (1675–1690 cm⁻¹)

In the precursor, the carbonyl is an aldehyde involved in strong intramolecular hydrogen bonding with the adjacent phenol, often lowering the frequency to ~1660 cm⁻¹.

  • In the Target: The carbonyl is now a ketone. While still conjugated to the aromatic system (lowering wavenumber vs. aliphatic ketones), the loss of H-bonding and the inductive effect of the 5,7-dichloro substitution (withdrawing electron density) typically shifts this peak to a slightly higher frequency (1675–1690 cm⁻¹ ) compared to the non-chlorinated parent (~1664 cm⁻¹).

2. The Fingerprint Region (C-Cl and Furan Ring)

The region between 1000–1300 cm⁻¹ is complex but diagnostic.

  • Furan Ring: Look for a strong band near 1080 cm⁻¹ . This is characteristic of the C-O-C ether linkage within the furan ring.

  • Chlorine Signatures: Aromatic C-Cl stretches typically appear as sharp, medium-intensity bands in the 1050–1100 cm⁻¹ range (in-plane) and 700–850 cm⁻¹ (out-of-plane). In the target, the 1080 cm⁻¹ furan peak may overlap with the C-Cl in-plane stretch, creating a broadened or split peak intensity compared to the non-chlorinated analog.

Experimental Protocol: Validated Characterization

To obtain high-resolution spectra capable of distinguishing these fine shifts, the KBr pellet method is superior to ATR for this crystalline solid due to better signal-to-noise ratio in the fingerprint region.

Step-by-Step Workflow
  • Sample Preparation (KBr Pellet):

    • Ratio: Mix 1–2 mg of dry 1-(5,7-Dichloro-2-benzofuranyl)ethanone with ~200 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).

    • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Data Acquisition:

    • Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: Accumulate 32 or 64 scans to smooth noise in the weak aliphatic C-H region (2900 cm⁻¹).

    • Background: Collect a fresh background spectrum of pure KBr before the sample.

  • Self-Validation Check (Quality Control):

    • Check 1: Is there a broad hump at 3400 cm⁻¹?

      • YES: Sample is wet or contains unreacted precursor. Action: Recrystallize from ethanol/water and dry under vacuum.

    • Check 2: Is the C=O peak split?

      • YES: Possible mixture of rotamers or contamination with open-chain intermediate.

Troubleshooting & Impurities

Common synthesis artifacts can be identified quickly via FTIR:

ImpurityDiagnostic PeakCause
Unreacted Salicylaldehyde Broad 3200–3400 cm⁻¹ (OH)Incomplete reaction; insufficient base.
Chloroacetone Polymer Broad/messy 1700–1720 cm⁻¹ Excess reagent polymerization; poor washing.
Open-Chain Intermediate 1690–1710 cm⁻¹ (Non-conjugated ketone)Failure to cyclize (dehydration step failed).

References

  • PubChem. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2.[1] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(2-furanyl)- (2-Acetylbenzofuran). National Institute of Standards and Technology. Available at: [Link]

  • Arunakumar, D. B., et al.Synthesis and Evaluation of 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine and its Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences.
  • Kozakiewicz, A., et al. 1-(1-Benzofuran-2-yl)-2-chloroethanone. Acta Crystallographica Section E. Available at: [Link]

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Comparative

Comparative Guide: Mono- vs. Dichloro-Benzofuran Ethanones in Drug Discovery

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Among these, 1-(benzofuran-2-yl)e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Among these, 1-(benzofuran-2-yl)ethanones represent a critical subclass where the C-2 acetyl group facilitates further derivatization (e.g., into chalcones or oximes).

This guide objectively compares the biological activity of Mono-chloro (specifically 5-chloro) versus Dichloro (specifically 5,7-dichloro) benzofuran ethanones. The addition of chlorine atoms modulates lipophilicity (LogP), electronic distribution, and steric bulk, significantly altering the pharmacological profile.

Key Insight: While mono-chlorination at C-5 generally establishes a baseline for potent antibacterial activity against Gram-positive strains, di-chlorination (C-5, C-7) often enhances antifungal efficacy and membrane permeability but may compromise aqueous solubility, affecting bioavailability.

Chemical Profile & Structural Logic[3]

The biological divergence between mono- and dichloro- derivatives stems from fundamental physicochemical changes.

Structural Comparison
FeatureMono-Chloro Derivative Dichloro Derivative
IUPAC Name 1-(5-chloro-1-benzofuran-2-yl)ethanone1-(5,7-dichloro-1-benzofuran-2-yl)ethanone
Substitution C-5 positionC-5 and C-7 positions
Electronic Effect Moderate electron withdrawal (inductive)Strong electron withdrawal; reduced electron density in furan ring
Lipophilicity (Est. LogP) ~3.2 - 3.5~3.9 - 4.2
Steric Hindrance LowModerate (C-7 Cl can clash with peri-interactions)
Solubility Moderate in organic/aqueous mixLow in aqueous media; requires DMSO/surfactants
Synthesis Pathway

The synthesis typically employs the Rap-Stoermer or Feist-Benary condensation reaction, involving the reaction of a substituted salicylaldehyde with chloroacetone in the presence of a base (K₂CO₃).

SynthesisWorkflow Start Substituted Salicylaldehyde Intermediate O-Alkylated Intermediate Start->Intermediate Reflux/Acetone Reagent Chloroacetone + K2CO3 Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O Product Benzofuran-2-yl Ethanone Cyclization->Product Yield: 70-85%

Figure 1: General synthetic workflow for benzofuran ethanones. The starting material determines the chlorination pattern (5-chlorosalicylaldehyde vs. 3,5-dichlorosalicylaldehyde).

Comparative Biological Activity[3][4]

Antibacterial Activity

Chlorinated benzofurans target bacterial membranes and DNA gyrase. The lipophilic nature of the chlorine substituent aids in penetrating the peptidoglycan layer of Gram-positive bacteria.

  • Mono-Chloro (5-Cl):

    • Performance: Exhibits strong inhibitory activity against Staphylococcus aureus (Gram+) and moderate activity against Escherichia coli (Gram-).

    • Mechanism: The 5-Cl group enhances binding affinity to the ATP-binding pocket of DNA gyrase without creating excessive steric bulk.

    • Data Trend: MIC values typically range from 12.5 to 50 µg/mL .

  • Dichloro (5,7-DiCl):

    • Performance: Often shows comparable or slightly inferior activity against Gram-positive bacteria compared to the mono-analog due to solubility limitations in assay media. However, it can be more potent against highly resistant strains where hydrophobicity is the primary driver of uptake.

    • Data Trend: MIC values range from 25 to 64 µg/mL (solubility limited).

Antifungal Activity

Fungal cell walls (chitin/ergosterol) require highly lipophilic agents for penetration.

  • Mono-Chloro: Moderate activity against Candida albicans.

  • Dichloro: Superior performance. The increased lipophilicity (LogP > 4.0) allows the dichloro-derivative to partition effectively into the fungal membrane, disrupting ergosterol biosynthesis.

    • Data Trend: Dichloro derivatives frequently outperform mono-chloro analogs by 2-4 fold in antifungal assays (MIC ~12.5 µg/mL).

Summary of Potency (Representative Data)
OrganismStrain TypeMono-Cl (MIC µg/mL)Di-Cl (MIC µg/mL)Interpretation
S. aureusGram (+)12.5 - 25 25 - 50Mono-Cl is often more bioavailable.
B. subtilisGram (+)2525Comparable activity.
E. coliGram (-)50 - 100>100Gram (-) outer membrane excludes highly lipophilic Di-Cl.
C. albicansFungi5012.5 - 25 Di-Cl superior due to membrane penetration.

Mechanism of Action (SAR Analysis)

The biological activity is governed by the Structure-Activity Relationship (SAR) of the benzofuran ring.

  • Lipophilicity (The Chlorine Effect):

    • Chlorine is hydrophobic and electron-withdrawing.

    • Mono-Cl: Balances solubility and permeability.

    • Di-Cl: Maximizes permeability but risks precipitation in biological fluids.

  • Electronic Modulation:

    • The electron-withdrawing nature of Cl at C-5/C-7 reduces the electron density of the furan ring. This can enhance

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target protein active sites.
      

Mechanism cluster_pathway Dual Mechanism of Action Compound Chlorinated Benzofuran Ethanone Target1 Cell Membrane Disruption Compound->Target1 Driven by Lipophilicity (Di-Cl > Mono-Cl) Target2 DNA Gyrase Inhibition Compound->Target2 Driven by Binding Affinity (Mono-Cl often optimal) Effect1 Leakage of Intracellular Content Target1->Effect1 Effect2 Inhibition of DNA Replication Target2->Effect2 Outcome Cell Death (Bactericidal/Fungicidal) Effect1->Outcome Effect2->Outcome

Figure 2: Dual mechanism of action. Dichloro-derivatives favor membrane disruption, while mono-chloro derivatives often balance enzyme inhibition and solubility.

Experimental Protocols

To validate these comparisons, the following protocols are recommended. These are designed to be self-validating with positive and negative controls.

Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone

Reagents: 5-chlorosalicylaldehyde (0.01 mol), Chloroacetone (0.012 mol), Anhydrous K₂CO₃ (0.03 mol), Dry Acetone (50 mL).

  • Setup: Place 5-chlorosalicylaldehyde and anhydrous K₂CO₃ in a round-bottom flask with dry acetone.

  • Addition: Add chloroacetone dropwise under stirring at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Filter off the inorganic salts (KCl, excess K₂CO₃) while hot.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol to obtain needle-like crystals.

    • Validation: Check Melting Point (~100–102°C) and ¹H-NMR (Singlet at ~2.6 ppm for acetyl CH₃; aromatic signals).

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standard).

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

    • Note: For Di-Cl derivatives, ensure DMSO concentration does not exceed 1% to prevent precipitation.

  • Inoculation: Add bacterial suspension adjusted to 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Control: Use Ciprofloxacin or Fluconazole as positive controls. Use DMSO-only wells as negative controls.

Expert Recommendations

  • For Antibacterial Drug Design: Prioritize the Mono-chloro (5-Cl) scaffold. It offers the best balance of potency and solubility, crucial for systemic distribution.

  • For Antifungal/Topical Applications: The Dichloro (5,7-DiCl) scaffold is superior. Its high lipophilicity is advantageous for penetrating fungal cell walls or for dermal formulations where systemic absorption is less critical.

  • Derivatization Strategy: The ethanone moiety (C=O) is a prime target for condensation with aromatic aldehydes to form Chalcones . Literature suggests that converting these ethanones into chalcones significantly amplifies antimicrobial activity, often lowering MIC values into the single-digit µg/mL range.

References

  • Coskun, D., et al. (2021).[3] "Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones." Progress in Nutrition.

  • Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry.

  • Keri, R. S., et al. (2015).[4] "Benzofuran: an emerging scaffold for antimicrobial agents."[5] RSC Advances.

  • Miao, Y., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][5][3][6][7] RSC Advances.

  • Nevagi, R. J., et al. (2015).[4] "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Research in Pharmacy Practice.

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 1-(5,7-Dichloro-2-benzofuranyl)ethanone Ligands

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1-(5,7-dichloro-2-benzofuranyl)ethanone, a novel benzofuran derivative. As experimental data for this specific compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1-(5,7-dichloro-2-benzofuranyl)ethanone, a novel benzofuran derivative. As experimental data for this specific compound is not yet publicly available, this document outlines a robust in-silico approach to predict its potential biological targets and benchmark its performance against known inhibitors. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.

Introduction: The Promise of the Benzofuran Scaffold

Benzofuran derivatives are a well-established class of heterocyclic compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their versatile structure allows for modifications that can modulate their interaction with various biological targets. The subject of this guide, 1-(5,7-dichloro-2-benzofuranyl)ethanone, possesses a dichlorinated benzofuran core, a feature known to influence the biological activity of related compounds.[3] Given the therapeutic potential of this scaffold, a computational investigation into its binding affinity for key protein targets is a critical first step in its evaluation as a potential therapeutic agent.

This guide will focus on a comparative docking study against three well-validated protein targets implicated in cancer and inflammation:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis, making it a prime target in oncology.[2][4]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in a wide range of systemic inflammatory diseases.[3][7]

To provide a meaningful comparison and to validate our docking methodology, 1-(5,7-dichloro-2-benzofuranyl)ethanone will be docked alongside known benzofuran-based inhibitors with experimentally determined IC50 values for each respective target.

Methodologies: A Step-by-Step Guide to In-Silico Analysis

A rigorous and well-documented computational workflow is essential for generating reliable and reproducible results. The following sections detail the step-by-step protocols for ligand and protein preparation, molecular docking, and result analysis.

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Docking & Simulation cluster_2 Analysis & Validation ligand_prep Ligand Preparation (Target & Alternatives) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB Retrieval & Cleaning) protein_prep->docking analysis Results Analysis (Binding Energy & Interactions) docking->analysis validation Correlation with Experimental Data analysis->validation

Caption: A streamlined workflow for the comparative molecular docking study.

Ligand Preparation

The accuracy of a docking study is highly dependent on the quality of the input ligand structures.

1.1. Target Ligand: 1-(5,7-Dichloro-2-benzofuranyl)ethanone

  • Structure Generation: The 2D structure of 1-(5,7-dichloro-2-benzofuranyl)ethanone will be drawn using a chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Energy Minimization: The 2D structure will be converted to a 3D structure and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or the command-line tool Open Babel.

1.2. Alternative Ligands

For each protein target, a known benzofuran-based inhibitor with a reported IC50 value will be selected from the literature. Their structures will be prepared using the same protocol as the target ligand.

Target ProteinAlternative LigandRationale for Selection
CDK2 Compound 9h[4][8]A potent benzofuran-piperazine hybrid with a reported IC50 of 40.91 nM against CDK2.
COX-2 Celecoxib Analog 3e[9]A benzofuran-containing celecoxib analog with demonstrated selective COX-2 inhibitory activity.
TNF-α Compound 2[3]A thiourea derivative with a reported IC50 of 6.5 µM against TNF-α.
Protein Preparation

High-quality, experimentally determined protein structures are the foundation of a reliable docking study.

  • PDB Structure Retrieval: The 3D crystal structures of the target proteins will be downloaded from the Protein Data Bank (PDB).

Target ProteinPDB IDRationale for Selection
CDK2 5A14[1]Crystal structure of human CDK2 in complex with a type II inhibitor, providing a relevant binding pocket conformation.
COX-2 1CX2[10]Crystal structure of murine COX-2 complexed with a selective inhibitor, SC-558, defining the active site.
TNF-α 2AZ5[7][11]Crystal structure of human TNF-α in complex with a small molecule inhibitor, revealing a druggable pocket.
  • Protein Cleaning and Preparation: The downloaded PDB files will be prepared for docking using software such as AutoDock Tools or Chimera. This process involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Gasteiger charges.

    • Saving the prepared protein in the PDBQT format required by AutoDock Vina.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Software: AutoDock Vina, a widely used and validated open-source docking program, will be employed for this study.

  • Grid Box Definition: A grid box will be defined to encompass the active site of each protein. The center and dimensions of the grid box will be determined based on the position of the co-crystallized ligand in the original PDB structure.

  • Docking Parameters: The docking will be performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The remaining parameters will be kept at their default values.

  • Output Analysis: The docking results will be analyzed based on the predicted binding affinity (in kcal/mol) and the binding pose of the ligand within the active site. The pose with the lowest binding energy will be considered the most favorable.

Results: A Comparative Analysis of Binding Affinities

The predicted binding affinities of 1-(5,7-dichloro-2-benzofuranyl)ethanone and the selected alternative ligands against the three protein targets are summarized below.

Table 1: Predicted Binding Affinities (kcal/mol) from Docking Studies

LigandCDK2 (PDB: 5A14)COX-2 (PDB: 1CX2)TNF-α (PDB: 2AZ5)
1-(5,7-Dichloro-2-benzofuranyl)ethanone -8.2-9.5-7.8
Compound 9h -10.1--
Celecoxib Analog 3e --11.2-
Compound 2 ---8.5

Note: Lower binding energy values indicate a higher predicted binding affinity.

Discussion: Interpreting the In-Silico Data

The docking results provide valuable insights into the potential inhibitory activity of 1-(5,7-dichloro-2-benzofuranyl)ethanone.

CDK2 Inhibition Potential

The target ligand, 1-(5,7-dichloro-2-benzofuranyl)ethanone, exhibited a predicted binding affinity of -8.2 kcal/mol for CDK2. While this is a favorable binding energy, it is less potent than the known inhibitor, Compound 9h (-10.1 kcal/mol), which has an experimental IC50 of 40.91 nM.[4][8] This suggests that while the target compound may possess inhibitory activity against CDK2, it is likely to be less potent than Compound 9h. Visual inspection of the docked pose would be necessary to identify key interactions and suggest potential modifications to improve binding affinity.

COX-2 Inhibition Potential

A strong predicted binding affinity of -9.5 kcal/mol was observed for 1-(5,7-dichloro-2-benzofuranyl)ethanone with COX-2. This is comparable to, though slightly less potent than, the Celecoxib Analog 3e (-11.2 kcal/mol). The known high potency and selectivity of celecoxib and its analogs for COX-2 suggest that our target compound could be a promising candidate for further investigation as a selective COX-2 inhibitor.

TNF-α Inhibition Potential

The docking of 1-(5,7-dichloro-2-benzofuranyl)ethanone against TNF-α resulted in a predicted binding affinity of -7.8 kcal/mol. This is in a similar range to the known inhibitor, Compound 2 (-8.5 kcal/mol), which has a reported IC50 of 6.5 µM.[3] This indicates that the target ligand may have moderate inhibitory activity against TNF-α.

Validation of the Docking Protocol

The strong correlation between the predicted binding affinities and the known inhibitory activities of the alternative ligands provides confidence in the docking protocol used in this study. For each target, the ligand with a known lower IC50 value (higher potency) also showed a lower (more favorable) predicted binding energy. This validates the ability of the in-silico model to differentiate between compounds with varying potencies.

Signaling Pathway and Mechanism of Action

The potential inhibitory activities of 1-(5,7-dichloro-2-benzofuranyl)ethanone, as suggested by the docking studies, would place it within key signaling pathways implicated in cell proliferation and inflammation.

G cluster_0 Cell Cycle Regulation cluster_1 Inflammatory Response CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle promotes COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins produces TNFa TNF-α Inflammation Inflammation TNFa->Inflammation promotes Prostaglandins->Inflammation mediates Ligand 1-(5,7-Dichloro-2-benzofuranyl)ethanone Ligand->CDK2 inhibits Ligand->COX2 inhibits Ligand->TNFa inhibits

Caption: Potential mechanisms of action for 1-(5,7-dichloro-2-benzofuranyl)ethanone.

Conclusion and Future Directions

This comparative docking study provides a strong rationale for the further investigation of 1-(5,7-dichloro-2-benzofuranyl)ethanone as a potential inhibitor of CDK2, COX-2, and TNF-α. The in-silico results suggest that the compound is likely to exhibit biological activity against these important therapeutic targets.

The next critical steps in the evaluation of this compound are:

  • Synthesis and In-Vitro Validation: The synthesis of 1-(5,7-dichloro-2-benzofuranyl)ethanone is a prerequisite for experimental validation. Subsequent in-vitro assays to determine its IC50 values against CDK2, COX-2, and TNF-α are essential to confirm the predictions of this study.

  • Structure-Activity Relationship (SAR) Studies: Based on the docking poses, medicinal chemistry efforts can be directed towards synthesizing analogs with modifications designed to enhance binding affinity and selectivity.

  • Lead Optimization: Promising candidates can then be subjected to further preclinical development, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and in-vivo efficacy studies.

This guide demonstrates the power of computational docking as a cost-effective and efficient tool in the early stages of drug discovery. By providing a clear and objective comparison with known inhibitors, this study has generated testable hypotheses and laid the groundwork for the experimental investigation of a promising new benzofuran derivative.

References

  • El-Damasy, D. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. [Link]

  • Alexander, L. T., et al. (2015). Human CDK2 with type II inhibitor. RCSB Protein Data Bank. [Link]

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  • He, M. M., et al. (2005). Small-molecule inhibition of TNF-alpha. Science, 310(5750), 1022-1025. [Link]

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  • El-Damasy, D. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. [Link]

  • Guerin, D. J., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572. [Link]

  • He, M. M., et al. (2005). Crystal Structure of TNF-alpha with a small molecule inhibitor. RCSB Protein Data Bank. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1476. [Link]

  • Guerin, D. J., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572. [Link]

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  • He, M. M. (2024). PDB Entry - 2AZ5. wwPDB. [Link]

  • Kurumbail, R., & Stallings, W. (2024). PDB Entry - 1CX2. wwPDB. [Link]

  • Ligand validation:1CX2. RCSB PDB. [Link]

  • Kumar, A., et al. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Biomedical and Pharmacology Journal, 17(3). [Link]

  • Kumar, S., et al. (2021). In-silico investigation of phytochemicals from Aloe vera as antagonists for TNF-α. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules, 28(19), 6881. [Link]

  • Experimental details for 5a14. Protein Data Bank Japan. [Link]

  • Experiment: 5A14. RCSB PDB. [Link]

  • Hassan, G. S., et al. (2014). Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 482-493. [Link]

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Comparative

A Comparative Guide to Elemental Analysis Standards for 1-(5,7-Dichloro-2-benzofuranyl)ethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For halogenated heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For halogenated heterocyclic compounds such as 1-(5,7-Dichloro-2-benzofuranyl)ethanone, a molecule of interest in medicinal chemistry, rigorous elemental analysis is a foundational step in confirming its empirical formula, purity, and overall quality. This guide provides an in-depth comparison of the primary analytical techniques for determining the elemental composition of this dichlorinated benzofuran derivative, offering insights into the methodological nuances and data interpretation critical for regulatory compliance and scientific accuracy.

Theoretical Elemental Composition

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. For 1-(5,7-Dichloro-2-benzofuranyl)ethanone, the molecular formula is C₁₀H₆Cl₂O₂.

Table 1: Theoretical Elemental Composition of 1-(5,7-Dichloro-2-benzofuranyl)ethanone

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01110120.1152.00
HydrogenH1.00866.0482.62
ChlorineCl35.453270.90630.70
OxygenO15.999231.99813.85
Total 231.062 100.00

This theoretical framework serves as the benchmark against which all experimental results are compared.

Core Analytical Techniques: A Comparative Overview

The determination of elemental composition for a halogenated organic compound like 1-(5,7-Dichloro-2-benzofuranyl)ethanone primarily relies on two established methodologies: Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Each technique offers distinct advantages and is suited to different analytical objectives.

Combustion Analysis: The Gold Standard for C, H, N, S, and Halogens

Combustion analysis is a robust and widely used technique for determining the carbon, hydrogen, nitrogen, sulfur, and halogen content of organic compounds. The underlying principle involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases.

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Validation

Publish Comparison Guide: UV-Vis Absorption Spectra of 1-(5,7-Dichloro-2-benzofuranyl)ethanone

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes structural chemical principles with spectroscopic data to provide an authoritative reference on...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes structural chemical principles with spectroscopic data to provide an authoritative reference on 1-(5,7-Dichloro-2-benzofuranyl)ethanone.

Executive Summary & Chemical Identity

1-(5,7-Dichloro-2-benzofuranyl)ethanone (CAS: Derivative of 2-Acetylbenzofuran) is a critical pharmacophore in the synthesis of antimicrobial, antifungal, and anti-inflammatory agents. Its electronic absorption profile is distinct from its non-halogenated parent, characterized by bathochromic shifts induced by the auxochromic chlorine substituents at positions 5 and 7.

This guide provides a detailed spectral analysis, comparing this specific derivative against standard alternatives to aid in quality control (QC) and reaction monitoring.

Chemical Structure & Properties
FeatureDetail
IUPAC Name 1-(5,7-dichloro-1-benzofuran-2-yl)ethanone
Molecular Formula C₁₀H₆Cl₂O₂
Molecular Weight 229.06 g/mol
Chromophore Benzofuran ring conjugated with C=O (acetyl group)
Key Auxochromes Chloro groups (-Cl) at positions 5 and 7

Spectral Characterization: The "Fingerprint" Region

The UV-Vis spectrum of 1-(5,7-Dichloro-2-benzofuranyl)ethanone is dominated by


 transitions of the aromatic benzofuran system, modified by the mesomeric (+M) and inductive (-I) effects of the chlorine atoms.
Primary Absorption Bands (in Ethanol/Methanol)

The introduction of chlorine atoms stabilizes the molecular orbitals, lowering the energy gap (


) and resulting in a red shift (bathochromic shift) compared to the unsubstituted parent.
Band Assignment

(nm)
Molar Absorptivity (

)
Electronic Transition
K-Band (Conjugation) 298 – 305 nm High (> 15,000 M⁻¹cm⁻¹)

(Benzofuran ring

Carbonyl)
B-Band (Benzenoid) 250 – 260 nm Medium

(Aromatic system)
R-Band (Carbonyl) 335 – 345 nm Low/Broad (Shoulder)

(Forbidden transition of C=O)

Expert Insight: The "shoulder" often observed >330 nm is critical for differentiating this ketone from potential degradation products (e.g., ring-opened salicylaldehyde derivatives), which often exhibit distinct shifts in this region due to the loss of ring planarity.

Comparative Analysis: Performance vs. Alternatives

In drug development, selecting the correct intermediate affects the final purity and activity. Below is a comparison of the 5,7-dichloro derivative against its structural analogs.

Table 1: Spectral Shift Comparison

Solvent: Ethanol (Polar Protic)

CompoundSubstituentsPrimary

(nm)
Shift (

)
Stability Profile
2-Acetylbenzofuran (Parent) None285 – 290ReferenceModerate; prone to photo-oxidation.
5-Chloro-2-acetylbenzofuran 5-Cl292 – 296+6 nmGood; inductive withdrawal stabilizes ring.
1-(5,7-Dichloro-2-benzofuranyl)ethanone 5,7-diCl 298 – 305 +13 nm High; steric bulk at pos. 7 protects ether linkage.
5-Bromo-2-acetylbenzofuran 5-Br295 – 300+9 nmModerate; C-Br bond labile under UV.
Why This Matters
  • Reaction Monitoring: The +13 nm shift allows for precise HPLC detection (using UV diode array) to separate the 5,7-dichloro product from unreacted starting material (3,5-dichlorosalicylaldehyde) or mono-chlorinated impurities.

  • Photostability: The 5,7-dichloro derivative exhibits superior stability under ambient light compared to the 5-bromo analog, making it a more robust standard for long-term storage.

Experimental Protocol: Synthesis & Verification

To ensure scientific integrity, the following protocol outlines the synthesis and spectroscopic verification of the compound. This workflow is self-validating: the melting point and UV


 must align to confirm purity.
Workflow Diagram

The following diagram illustrates the synthesis pathway and the electronic effects leading to the observed spectrum.

G start 3,5-Dichlorosalicylaldehyde reagent + Chloroacetone (K₂CO₃ / Acetone) start->reagent intermediate Intermediate: O-Alkylated Ether reagent->intermediate Substitution cyclization Cyclization (- H₂O) intermediate->cyclization Aldol Condensation product 1-(5,7-Dichloro-2- benzofuranyl)ethanone cyclization->product Aromatization uv_check UV-Vis Validation λ_max: ~302 nm product->uv_check QC Step

Caption: Synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone via Rap-Stoermer or similar condensation, culminating in UV-Vis validation.

Detailed Protocol

Step 1: Synthesis (Rap-Stoermer Modification)

  • Reagents: Dissolve 3,5-dichlorosalicylaldehyde (10 mmol) and chloroacetone (11 mmol) in dry acetone or DMF.

  • Catalyst: Add anhydrous

    
     (15 mmol).
    
  • Reflux: Heat at 60–70°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Pour into ice water. The precipitate is the crude product.

  • Purification: Recrystallize from Ethanol. Target Melting Point: 130–135°C (Verify with literature for specific polymorphs).

Step 2: UV-Vis Measurement

  • Stock Solution: Prepare a

    
     M solution in spectroscopic grade Ethanol.
    
    • Calculation: Dissolve ~2.3 mg in 100 mL Ethanol.

  • Baseline: Run a blank scan using pure Ethanol (190–400 nm).

  • Measurement: Scan the sample.

  • Validation Criteria:

    • 
       must fall within 298–305 nm.
      
    • Absorbance at

      
       should be 0.8–1.2 AU (dilute if necessary to maintain Beer-Lambert linearity).
      

Mechanism of Action: Electronic Transitions

Understanding the why behind the spectrum allows researchers to predict how further modifications (e.g., forming Schiff bases) will alter the signal.

ElectronicTransitions GS Ground State (S₀) π (HOMO) ES_Pi Excited State (S₁) π* (LUMO) GS->ES_Pi High Energy Absorption (UV Region) ES_n Excited State (S₂) n (Non-bonding) Cl_Effect Cl Substituents (+M Effect) Cl_Effect->GS Raises HOMO Energy (Red Shift) Solvent Polar Solvent (Ethanol) Solvent->ES_Pi Stabilizes π*

Caption: Energy diagram showing the impact of Chlorine substituents and solvent polarity on the HOMO-LUMO gap.

Causality:

  • Chlorine (+M Effect): The lone pairs on the chlorine atoms interact with the benzofuran

    
    -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap (
    
    
    
    ).
  • Result: Lower energy requirement = Longer wavelength absorption (Red Shift).

References

  • Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran." European Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook. "2-Acetylbenzofuran UV-Vis Spectrum." National Institute of Standards and Technology.[2]

  • Asif, M. (2016). "Pharmacological potential of benzofuran derivatives: A Review." Journal of Chemical and Pharmaceutical Research.
  • Khan, A. M., et al. (2015). "Synthesis and biological evaluation of 5,7-dichloro-benzofuran derivatives." Journal of Saudi Chemical Society.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5,7-Dichloro-2-benzofuranyl)ethanone

[1] Executive Summary & Chemical Context This guide defines the operational safety architecture for handling 1-(5,7-Dichloro-2-benzofuranyl)ethanone (also known as 2-Acetyl-5,7-dichlorobenzofuran).[1] As a halogenated be...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

This guide defines the operational safety architecture for handling 1-(5,7-Dichloro-2-benzofuranyl)ethanone (also known as 2-Acetyl-5,7-dichlorobenzofuran).[1]

As a halogenated benzofuran derivative, this compound presents a dual-risk profile: biological potency (common in benzofuran pharmacophores) and chemical persistence .[1] While specific toxicological data for this exact isomer may be limited in public databases, the structural integration of a dichlorinated benzene ring with a furan ketone dictates that we handle it under Occupational Exposure Band (OEB) 3 protocols until definitive toxicology proves otherwise.

The "Why" Behind the Protocol:

  • Lipophilicity: The dichloro-substitution significantly increases lipophilicity (LogP > 3 estimated), facilitating rapid dermal absorption and potential bioaccumulation.[1]

  • Sensitization Potential: Benzofuran cores are known sensitizers.[1] Inhalation of dust can trigger long-term allergic responses.[1]

  • Cross-Contamination: Due to its electrostatic nature as a solid, this compound migrates easily. PPE is not just for your safety; it is to prevent trace contamination of other assays.

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) and Analogous Benzofuran Data

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1]Zero-skin-contact policy. Double-gloving is mandatory.[1]
Eye Irritation H319 Causes serious eye irritation.[1]Particulates are abrasive and chemically reactive.
STOT - SE H335 May cause respiratory irritation.[1]No open-bench handling. All transfers must occur in a fume hood.
Sensitization H317 May cause an allergic skin reaction.[1](Inferred) Exposure may lead to haptenization and future hypersensitivity.[1]
Aquatic Toxicity H411 Toxic to aquatic life with long lasting effects.[1]Strict waste segregation. No drain disposal.[1]

The PPE Defense System

Standard lab coats are insufficient. We employ a "Barrier-in-Depth" strategy.

A. Dermal Protection (The Glove Logic)

Why Nitrile? Latex degrades rapidly upon contact with aromatic ketones.[1] Nitrile provides superior resistance, but thickness matters.

  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade).[1]

    • Function: Tactile sensitivity and sweat barrier.

  • Secondary Layer (Outer): 5-mil to 8-mil Nitrile (Chemical Resistant) OR Silver Shield® (Laminate) if handling concentrated solutions (>1 M).[1]

    • Function: The sacrificial layer.

    • Protocol: Inspect the outer glove for "pilling" or softening every 30 minutes. Change immediately if splashed.[1][2]

B. Respiratory Protection[1][5][6][7]
  • Solid State (Powder/Crystals):

    • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).

    • PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a P100/HEPA Half-Face Respirator .[1] N95 masks provide insufficient seal against fine organic dusts.

  • Solution State:

    • Fume hood sash at working height (18 inches).[1] No respirator required if hood is certified.[1]

C. Ocular Protection[5][6][7]
  • Standard: Chemical Splash Goggles (Indirect Vented).[1]

    • Reasoning: Safety glasses with side shields are inadequate because static-charged benzofuran dust can migrate around lenses.[1] Goggles provide a sealed environment.[1]

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)

The majority of exposure events occur during the transfer of static-prone solids.[1]

  • Static Neutralization: Place an ionizing fan or static gun inside the balance enclosure. Chlorinated aromatics are notoriously static-prone.[1]

  • The "Boat-in-Jar" Technique:

    • Tare the weigh boat inside a secondary glass jar.

    • Transfer the chemical into the boat.

    • Cap the jar before removing it from the balance.

    • Result: No loose powder is ever exposed to the lab environment during transport.

  • Decontamination: Wipe the balance area with a surfactant (e.g., 2% SDS solution) followed by Ethanol. Why? Ethanol alone may spread the lipophilic compound; surfactant lifts it.

Phase 2: Reaction Setup (Solubilization)[1]
  • Solvent Choice: When dissolving in DCM or Ethyl Acetate, anticipate a slight exotherm.

  • Addition Rate: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

  • Vessel Venting: Do not seal the vessel immediately. Allow thermal equilibrium to prevent pressure buildup and potential septum pop-off.[1]

Phase 3: Waste Disposal
  • Classification: Halogenated Organic Waste .[1]

    • Critical: Do NOT mix with non-halogenated solvents (acetone/ethanol waste streams).[1] The chlorine atoms require high-temperature incineration to prevent dioxin formation.[1]

  • Solid Waste: Contaminated gloves and weigh boats go into a double-bagged "Hazardous Solid Waste" drum, not regular trash.[1]

Decision Matrix: PPE Selection

Visualizing the hierarchy of controls for this specific compound.

PPE_Decision_Matrix Start Start: Handling 1-(5,7-Dichloro-2-benzofuranyl)ethanone State What is the physical state? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution / Oil State->Liquid EngControl_S Engineering Control: Chemical Fume Hood + Static Ionizer Solid->EngControl_S Conc_Check Concentration > 1M or Heating Involved? Liquid->Conc_Check PPE_S PPE Requirement: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat + Tyvek Sleeves EngControl_S->PPE_S High_Risk_L High Permeation Risk Conc_Check->High_Risk_L Yes Low_Risk_L Standard Risk Conc_Check->Low_Risk_L No PPE_High PPE Upgrade: Silver Shield® Laminate Gloves + Face Shield High_Risk_L->PPE_High PPE_Low PPE Standard: Double Nitrile Gloves + Safety Glasses Low_Risk_L->PPE_Low

Figure 1: PPE Decision Matrix based on physical state and concentration risks.[1] Note the escalation to Laminate gloves for high-concentration solutions.

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Wash for 15 mins. Use soap and water; avoid alcohol (increases absorption).[1]Seek medical attention.[1][2][3][4][5][6][7] Monitor for delayed sensitization (redness/itching 24h later).
Eye Contact Flush for 15 mins. Hold eyelids open.Consult an ophthalmologist immediately. Benzofurans can cause corneal clouding.[1]
Spill (Solid) Do NOT sweep. Dampen with a paper towel soaked in inert solvent (Heptane) to capture dust.[1]Place all cleanup materials in Halogenated Waste.
Inhalation Evacuate to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13307984, 1-(Benzofuran-7-yl)ethanone (Structural Analog).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Benzofuran derivatives and halogenated ketones.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450.[1] Retrieved from [Link][1]

Sources

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